Levorin A0
描述
属性
CAS 编号 |
77215-53-3 |
|---|---|
分子式 |
C59H84N2O17 |
分子量 |
1093.3 g/mol |
IUPAC 名称 |
(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75)/b6-5+,9-7+,10-8+,13-11+,14-12+,19-15+,24-16+ |
InChI 键 |
WGGISROKTUVKFG-AJJHKJIKSA-N |
手性 SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levorin A0; Levorin-A0; LevorinA0; |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Levorin A0 from Streptomyces levoris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levorin, a polyene macrolide antibiotic complex, is a secondary metabolite produced by the filamentous bacterium Streptomyces levoris. This complex is comprised of several related compounds, designated as Levorins A0, A1, A2, A3, A4, and others, each with varying degrees of antifungal activity and toxicity. Levorin A0, a component of this complex, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from Streptomyces levoris, with a focus on detailed experimental protocols and quantitative data analysis.
Introduction
The discovery of levorin dates back to the mid-20th century, emerging from extensive screening programs for novel antibiotics from actinomycetes. Streptomyces levoris was identified as a producer of this potent antifungal complex. The levorin complex exhibits a characteristic heptaene chromophore, responsible for its antifungal activity, which is mediated through interaction with sterols in fungal cell membranes, leading to pore formation and cell death. The initial challenge in levorin research was the separation of the complex into its individual, structurally similar components. Early methodologies relied on techniques such as counter-current distribution, while modern approaches have increasingly employed various chromatographic methods for enhanced resolution and purity. This guide will detail the key steps from the cultivation of Streptomyces levoris to the isolation of the levorin complex and the subsequent purification of this compound.
Data Presentation: Quantitative Analysis of Levorin Production and Properties
The following tables summarize the key quantitative data related to the production and characteristics of the levorin complex and its components.
Table 1: Optimized Synthetic Medium Composition for Levorin Biosynthesis by Streptomyces levoris 99/23
| Component | Concentration (%) |
| Glucose | 1.5 |
| Starch | 2.0 |
| (NH₄)₂SO₄ | 0.6 |
| KH₂PO₄ | 0.005 |
| KCl | 0.1 |
| MgSO₄ | 0.25 |
| CaCO₃ | 0.3 |
| pH | 7.2 |
Table 2: Physicochemical and Biological Properties of Purified Levorin Complex
| Parameter | Value | Reference |
| Purity | 96% | [1][2] |
| Biological Activity | 24,000 IU/mg | [1][2] |
| Appearance | Amorphous yellow powder | [1][2] |
| UV Absorption Maxima (λmax) | 362, 382, 404 nm | [1][2] |
| Cellular Localization | 80% in mycelium, 20% in supernatant | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Cultivation of Streptomyces levoris
Objective: To cultivate Streptomyces levoris under optimized conditions for the production of the levorin complex.
Materials:
-
Streptomyces levoris strain (e.g., 99/23)
-
Optimized synthetic medium (see Table 1)
-
Spore inoculum (2 x 10⁹ cfu/ml)
-
500 ml Erlenmeyer flasks
-
Rotary shaker
-
Autoclave
Protocol:
-
Prepare the optimized synthetic medium as detailed in Table 1.
-
Adjust the pH of the medium to 7.2.
-
Sterilize the medium by autoclaving at 121°C for 30 minutes.
-
After cooling, inoculate 50 ml of the sterile medium in a 500 ml Erlenmeyer flask with 2% (v/v) of the spore inoculum.
-
Incubate the flasks on a rotary shaker at 220 rpm and 28°C for 96 hours.[3]
Extraction of the Levorin Complex
Objective: To extract the levorin complex from the Streptomyces levoris mycelium.
Materials:
-
Fermentation broth from the cultivation step
-
Centrifuge
-
Methanol or Butanol
-
Filtration apparatus
Protocol:
-
Harvest the mycelium from the fermentation broth by centrifugation.
-
Discard the supernatant, which contains a smaller fraction of the levorin complex.[1][2]
-
The mycelial cake is then subjected to solvent extraction. Add methanol or butanol to the mycelium.
-
Stir the mixture for several hours to ensure efficient extraction of the levorin complex.
-
Separate the solvent extract containing the levorin complex from the mycelial debris by filtration.
-
The resulting extract contains the crude levorin complex.
Purification of the Levorin Complex and Separation of this compound
Objective: To purify the crude levorin complex and separate its individual components, including this compound. This can be achieved through traditional or modern chromatographic techniques.
Method 1: Counter-Current Distribution (CCD) - A Historical Perspective
Counter-current distribution was a key technique for the initial separation of the levorin components.[4] This method separates compounds based on their differential partitioning between two immiscible liquid phases.
Materials:
-
Crude levorin extract
-
A suitable biphasic solvent system (e.g., chloroform-methanol-water based systems)
-
Counter-current distribution apparatus
Protocol:
-
Dissolve the crude levorin extract in a small volume of the lower phase of the selected solvent system.
-
Introduce the sample into the first tube of the CCD apparatus, which contains both the upper and lower phases of the solvent system.
-
Perform a series of transfers (extractions) where the upper phase is moved sequentially to the next tube, while fresh upper phase is introduced into the first tube.
-
After a predetermined number of transfers, the different levorin components will be distributed across the tubes according to their partition coefficients.
-
Analyze the content of each tube (e.g., by spectrophotometry at the absorption maxima) to determine the distribution of the components.
-
Combine the fractions containing the desired component (this compound) and evaporate the solvent.
Method 2: Modern Chromatographic Techniques
Modern approaches utilize various forms of chromatography for higher resolution and efficiency.
Materials:
-
Crude or partially purified levorin complex
-
Silica gel for column chromatography
-
Preparative Thin-Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
-
Appropriate solvent systems (e.g., gradients of methanol in chloroform for normal phase, or acetonitrile/water for reversed-phase)
Protocol (General Workflow):
-
Column Chromatography:
-
Dissolve the crude levorin extract in a minimal amount of a suitable solvent.
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent.
-
Elute the column with a gradient of increasing polarity (e.g., increasing percentage of methanol in chloroform).
-
Collect fractions and analyze them by analytical TLC or HPLC to identify those containing this compound.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
For further purification of fractions from column chromatography, apply the sample as a band onto a preparative TLC plate.
-
Develop the plate in a suitable solvent system.
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate and elute the compound from the silica with a polar solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For the final purification step to obtain high-purity this compound, use a preparative HPLC system.
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto a preparative reversed-phase column (e.g., C18).
-
Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) optimized for the separation of levorin components.
-
Monitor the elution profile with a UV detector at one of the absorption maxima (e.g., 404 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Verify the purity of the isolated this compound by analytical HPLC.
-
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the discovery and isolation of this compound.
Caption: Experimental workflow for this compound isolation.
Caption: Relationship of this compound to its source.
Conclusion
The discovery and isolation of this compound from Streptomyces levoris represent a significant endeavor in natural product chemistry and drug development. While the initial separation of this multi-component complex was challenging, the application of modern chromatographic techniques has enabled the efficient purification of individual levorins. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the production, purification, and further investigation of this compound and other related polyene macrolide antibiotics. Continued research into the biosynthetic pathways of these compounds and the optimization of fermentation and purification processes will be crucial for unlocking their full therapeutic potential.
References
Spectroscopic Properties of Levorin A0: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin, a polyene macrolide antibiotic produced by Streptomyces levoris, is a complex of several related compounds, primarily Levorin A, A2, A3, and B. Due to its antifungal properties, Levorin and its components are of significant interest in drug development. This technical guide focuses on the spectroscopic properties of the Levorin complex, with a particular emphasis on providing a foundational understanding for research applications. It is important to note that early reports on the structure of Levorin A0 have been suggested to be erroneous, and the most well-characterized component is Levorin A2, which has been shown to be structurally identical to Candicidin D. Therefore, this guide will leverage data available for the Levorin complex and its major, structurally elucidated components as a reference.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the major components of the Levorin complex, which can serve as a reference for the analysis of this compound.
Table 1: UV-Visible Absorption Spectroscopy Data for Candicidin D (Levorin A2)
| Wavelength (λmax, nm) | Solvent | Reference |
| 344, 364, 384, 408 | Not Specified | [1] |
| 339, 358, 378, 400 | Ethanol | [2] |
Table 2: Mass Spectrometry Data for Components of the Levorin Complex
| Component | Molecular Formula | Monoisotopic Mass [u] | [M+H]+ (observed) | Reference |
| Levorin A1 | C59H84O17N2 | 1092.58 | 1093.5792 | [3] |
| Levorin A2 (Candicidin D) | C59H84O18N2 | 1108.57 | 1109.5763 | [3] |
| Levorin A3 | Not Specified | Not Specified | Not Specified | [4] |
| Ascosin A2 (structurally identical to Levorin A2) | C59H84O18N2 | 1108.57 | 1109.5788 | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized methodologies for the spectroscopic analysis of polyene macrolides like Levorin.
UV-Visible Spectroscopy
A solution of the Levorin complex or its isolated components is prepared in a suitable solvent, such as ethanol or methanol. The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-500 nm. The characteristic absorption maxima, indicative of the heptaene chromophore, are then identified.
Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed for the accurate mass determination of the individual components of the Levorin complex. Electrospray ionization (ESI) in positive ion mode is a common technique used for these analyses. The resulting mass-to-charge ratio (m/z) values are used to determine the elemental composition and molecular weight of each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural elucidation, particularly of the stereochemistry, two-dimensional (2D) NMR experiments are essential. These include DQF-COSY, ROESY, TOCSY, HSQC, and HMBC experiments. Samples are typically dissolved in deuterated solvents like DMSO-d6 or methanol-d4. The resulting spectra provide information on proton-proton and proton-carbon correlations, which are pieced together to determine the complete chemical structure.
Mechanism of Action: Ion Channel Formation
The primary mechanism of action for Levorin, like other polyene macrolides, involves its interaction with sterols in the fungal cell membrane, primarily ergosterol. This interaction leads to the formation of ion channels, disrupting the membrane integrity and leading to cell death.
Caption: Mechanism of Levorin's antifungal activity.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the Levorin complex.
Caption: Workflow for spectroscopic analysis of Levorin.
References
- 1. Candicidin-producing Streptomyces support leaf-cutting ants to protect their fungus garden against the pathogenic fungus Escovopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. The Structure of Levorin A3, a Minor Component of Levorin Complex - Polish Journal of Chemistry - Tom Vol. 79 / nr 10 (2005) - BazTech - Yadda [yadda.icm.edu.pl]
Levorin A0: A Technical Guide to Solubility and Stability in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levorin A0, a principal component of the levorin complex, is an aromatic heptaene macrolide antibiotic with significant antifungal properties. Its therapeutic potential is intrinsically linked to its physicochemical characteristics, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability profiles of this compound, drawing upon available data for the levorin complex and the broader class of polyene antibiotics. Due to the limited publicly available quantitative data specifically for this compound, this document also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, logical workflows for solubility and stability assessments are presented through diagrams to aid researchers in designing their experimental strategies.
Introduction
Levorin is a complex of antifungal agents produced by Streptomyces griseus, with this compound, A2, and A3 being its primary constituents. This compound possesses the molecular formula C59H84N2O17[1]. Like other polyene macrolides, this compound's mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. The efficacy and development of formulations containing this compound are highly dependent on its solubility and stability. This guide aims to consolidate the existing knowledge on these properties and provide a practical framework for their systematic evaluation.
Solubility Profile of this compound
This compound, characteristic of amphiphilic macrolide structures, exhibits limited water solubility but is compatible with polar organic solvents[1]. The solubility of the levorin complex has been qualitatively described in several common laboratory solvents.
Qualitative Solubility
The available literature indicates that the levorin complex is soluble in the following organic solvents:
It is noted to have limited solubility in water[1]. To enhance aqueous solubility for research and potential therapeutic applications, various formulation strategies have been explored for polyene antibiotics, which could be applicable to this compound. These include the use of co-solvents, cyclodextrins, and micellar systems[2][4]. For instance, a "water-soluble levorin" has been described as a 5% levorin solution in a 40% sodium salicylate solution, indicating that formulation can significantly improve its aqueous dispersibility[5].
Quantitative Solubility Data
Specific quantitative solubility data for this compound remains limited in publicly accessible literature. However, a study on the levorin complex in water-organic mixtures provides some semi-quantitative insights. The study investigated the solubility in various water-alcohol and water-acetone systems, finding that a water-n-propanol mixture exhibited the highest dissolving properties. In water-acetone systems, maximum dissolution of the levorin complex was observed in a mixture of 30% water and 70% acetone[1].
For ease of comparison, the qualitative solubility information is summarized in Table 1.
Table 1: Qualitative Solubility of the Levorin Complex in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Methanol | Soluble | [1][3] |
| Ethanol | Soluble | [1][3] |
| Water | Limited | [1] |
| Water-n-propanol mixtures | Enhanced solubility | [1] |
| Water-acetone (30:70) | Enhanced solubility | [1] |
Stability of this compound
The stability of this compound is a critical factor for its storage, formulation, and therapeutic use. Polyene antibiotics are known to be susceptible to degradation by factors such as pH, temperature, and light.
Storage and Handling Recommendations
For solid Levorin, storage in a dry, dark environment is recommended. Short-term storage at 0-4°C and long-term storage at -20°C are advised[2]. Stock solutions, for instance in DMSO, are best stored at -80°C for periods up to six months or at -20°C for up to one month to minimize degradation[3].
Factors Affecting Stability
While specific degradation kinetics and pathways for this compound are not extensively documented, the stability of polyene antibiotics is generally influenced by:
-
pH: Hydrolysis can occur at acidic or alkaline pH, leading to the cleavage of ester and amide bonds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: The conjugated polyene system in this compound is susceptible to photo-oxidation.
-
Oxidation: The double bonds in the macrolide ring are prone to oxidation.
Table 2: Recommended Storage Conditions for Levorin
| Form | Storage Temperature | Duration | Light/Moisture Conditions | Reference(s) |
| Solid | 0-4°C | Short-term (days to weeks) | Dry, dark | [2] |
| Solid | -20°C | Long-term (months to years) | Dry, dark | [2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [3] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [3] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for researchers to determine the quantitative solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a standard technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DMF, methanol, ethanol, water, buffered solutions)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of saturated solutions by adding an excess amount of solid this compound to a known volume of the selected solvent in separate vials. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium[6].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Protocol for Stability-Indicating HPLC Method Development and Validation
A stability-indicating method is crucial to separate the intact drug from its degradation products.
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its potential degradation products.
Procedure:
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV-Vis detector set at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the this compound peak and any other peaks.
-
-
Forced Degradation Studies:
-
Subject this compound solutions to stress conditions to intentionally generate degradation products. This includes:
-
Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heat the solid drug and a solution of the drug.
-
Photodegradation: Expose a solution to UV light.
-
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak[5][7].
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualized Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Stability-Indicating Method Development.
Conclusion
The solubility and stability of this compound are paramount to its successful application in research and drug development. While specific quantitative data for this compound is not extensively available, this guide consolidates the existing qualitative knowledge and provides robust, adaptable protocols for its determination. This compound is soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol, with limited aqueous solubility. Its stability is influenced by factors common to polyene antibiotics, including pH, temperature, and light. The provided experimental workflows and protocols offer a clear path for researchers to generate the necessary quantitative data to support formulation development and ensure the quality and efficacy of this compound-based products. Further research is warranted to fully characterize the degradation pathways and kinetics of this compound in various pharmaceutically relevant solvent systems.
References
- 1. [Solubility of the polyene antibiotics nystatin and levorin in water-organic mixtures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0147851A2 - Water soluble forms of polyene antibiotics, and process for preparing them - Google Patents [patents.google.com]
- 3. docsdrive.com [docsdrive.com]
- 4. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Antifungal Properties of Levorin A0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of Levorin A0, a polyene macrolide antibiotic. It delves into its mechanism of action, quantitative antifungal activity, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Introduction to this compound
This compound is a member of the levorin complex, a group of macrocyclic heptaene antibiotics produced by Streptomyces levoris. As a polyene macrolide, this compound's structure is characterized by a large macrolactone ring with a series of conjugated double bonds and a mycosamine sugar moiety. These structural features are pivotal to its antifungal activity, which it exerts against a broad spectrum of pathogenic fungi.
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
The primary antifungal mechanism of this compound, consistent with other polyene macrolides, involves a direct interaction with ergosterol, the principal sterol component of fungal cell membranes. This interaction leads to the formation of transmembrane channels or pores, disrupting the osmotic integrity of the fungal cell. The key steps in this process are:
-
Binding to Ergosterol: this compound molecules exhibit a high affinity for ergosterol and insert themselves into the fungal cell membrane.
-
Pore Formation: Upon binding, multiple this compound molecules aggregate with ergosterol to form aqueous pores.
-
Increased Permeability: These pores disrupt the selective permeability of the membrane, leading to the leakage of essential intracellular components, such as ions (particularly K+), and small organic molecules.
-
Cell Death: The uncontrolled loss of cellular contents and the dissipation of vital ion gradients ultimately result in fungal cell death.
This direct, physical disruption of the cell membrane makes the development of resistance to polyenes less common compared to antifungal agents that target specific enzymes.
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Levorin has demonstrated a broad spectrum of activity against various fungal pathogens, with MIC values typically ranging from 0.03 to 25 µg/ml[1].
| Fungal Species | Reported MIC Range for Levorin (µg/mL) |
| Candida albicans | 0.03 - 25[1] |
| Trichosporon glabrata | 0.03 - 25[1] |
| Aspergillus niger | 0.03 - 25[1] |
| Trichophyton mentagrophytes | 0.03 - 25[1] |
| Microsporum soudanense | 0.03 - 25[1] |
Note: The provided MIC range is for the Levorin complex. Specific MIC values for this compound may vary.
Experimental Protocols
The determination of the antifungal activity of this compound is primarily conducted through standardized susceptibility testing methods. The following is a detailed methodology for determining the MIC using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
The stock solution should be stored at -20°C or lower in the dark.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast.
-
Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial twofold dilutions of the this compound stock solution in the test medium across the wells of the plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% inhibition) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.
-
Fungal Stress Response Signaling Pathways
While this compound's primary action is the physical disruption of the cell membrane, this damage inevitably triggers cellular stress responses in the fungus. These are not direct targets of the drug but are downstream consequences of its action. Key signaling pathways that are likely activated in response to the membrane damage caused by this compound include:
-
Cell Wall Integrity (CWI) Pathway: This pathway is a critical sensor of cell wall and membrane stress. Damage to the membrane by this compound would likely activate the CWI pathway, leading to a compensatory response to reinforce the cell wall.
-
High Osmolarity Glycerol (HOG) Pathway: The leakage of ions and small molecules caused by this compound-induced pores creates osmotic stress. The HOG pathway is the primary mechanism by which fungi adapt to changes in osmotic pressure.
The activation of these and other stress response pathways represents the fungal cell's attempt to counteract the damaging effects of this compound. Understanding these responses can provide insights into potential mechanisms of tolerance and may reveal targets for synergistic drug combinations.
Conclusion
This compound is a potent antifungal agent with a well-established mechanism of action centered on the disruption of fungal cell membrane integrity through binding to ergosterol. Its broad spectrum of activity makes it a significant compound in the field of antifungal research. The standardized protocols for determining its MIC provide a reliable means of quantifying its efficacy against various fungal pathogens. Further research into the downstream cellular stress responses to this compound-induced membrane damage may open new avenues for enhancing its therapeutic potential.
References
The Role of Levorin A0 in Forming Membrane Pores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levorin A0, a member of the aromatic heptaene macrolide group of antibiotics, exerts its antifungal activity primarily through the formation of pores in the cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced membrane permeabilization. This compound, in complex with membrane sterols, particularly ergosterol in fungal membranes, self-assembles to form transmembrane channels. These pores disrupt the osmotic integrity of the cell by allowing the leakage of ions and small neutral molecules, ultimately leading to cell death. This document details the physicochemical properties of these pores, the experimental methodologies used to characterize them, and the key molecular interactions that govern their formation and function. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from its close structural analog, Candicidin D, to provide a more complete picture of the pore-forming capabilities of this class of antibiotics.
Introduction
This compound is a polyene macrolide antibiotic belonging to the aromatic heptaene subgroup, which also includes Candicidin. Structurally, Levorin A2 has been identified as being identical to Candicidin D.[1] These compounds are characterized by a large macrolide ring with a rigid, hydrophobic polyene region and a flexible, hydrophilic polyol region, conferring upon them an amphipathic nature. This amphipathicity is crucial for their interaction with and insertion into lipid bilayers. The primary mechanism of action for this compound and related polyenes is the formation of pores or channels in the cell membrane, which is contingent upon the presence of sterols.[2] The selective toxicity of these antibiotics towards fungi is attributed to their higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.
The Molecular Mechanism of Pore Formation
The formation of pores by this compound is a multi-step process that involves the interaction of the antibiotic with sterols in the cell membrane. The current understanding of this mechanism is as follows:
-
Binding to the Membrane: this compound molecules initially adsorb to the surface of the cell membrane.
-
Interaction with Sterols: The antibiotic then interacts with membrane sterols. Molecular dynamics studies on the related Candicidin D suggest specific orientations and energetic minima for the antibiotic-sterol complex.[3][4]
-
Oligomerization: Multiple this compound-sterol complexes aggregate within the membrane to form a "barrel-stave" like pore structure.[2] The number of monomers in each pore can vary depending on the concentration of the antibiotic.[2]
-
Pore Formation and Permeabilization: The assembled oligomeric structure spans the lipid bilayer, creating a hydrophilic channel. This pore allows the passage of ions and small neutral molecules, leading to a disruption of the cell's electrochemical gradients and osmotic balance, which ultimately results in cell death.[5]
The stability and size of these pores are influenced by the type of sterol present, with ergosterol generally supporting the formation of larger and more stable pores compared to cholesterol.[2]
Logical Flow of this compound Pore Formation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic-sterol interactions provide insight into the selectivity of natural aromatic analogues of amphotericin B and their photoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Levorin A0 Staining for Cholesterol in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent staining of unesterified cholesterol in cultured cells using Levorin A0, a polyene macrolide antibiotic. This compound is part of the filipin complex, with Filipin III being the most predominant and widely used isomer for this application. This method allows for the visualization and qualitative assessment of cellular cholesterol distribution and can be adapted for quantitative analysis.
Principle
This compound, a component of the filipin complex, is an intrinsically fluorescent molecule that binds specifically to unesterified cholesterol in cellular membranes. This binding alters the fluorescence spectrum of this compound, allowing for the visualization of cholesterol-rich domains within the cell using fluorescence microscopy. The staining procedure typically involves cell fixation, incubation with this compound, and subsequent imaging. This technique is a valuable tool for studying cholesterol metabolism, trafficking, and its role in various disease states.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound staining protocol.
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 1-10 mM in DMSO or anhydrous ethanol | Prepare fresh and store in small aliquots at -20°C or -80°C, protected from light and air.[1] |
| This compound Working Solution | 50 µg/mL in PBS with 10% Fetal Bovine Serum (FBS) | The optimal concentration may vary depending on the cell type and experimental conditions. |
| Cell Seeding Density | 3 x 10^4 cells/well (96-well plate) | Adjust based on the cell type and desired confluence at the time of staining.[2][3] |
| Fixation | 3% Paraformaldehyde in PBS | Fix for 1 hour at room temperature.[4] |
| Quenching (optional) | 1.5 mg/mL Glycine in PBS | Incubate for 10 minutes at room temperature to quench residual paraformaldehyde.[4] |
| Staining Incubation Time | 30-120 minutes | Incubate at room temperature in the dark.[2][3][4] Longer incubation times may be necessary for some cell types. |
| Fluorescence Microscopy | Excitation: 340-380 nm, Emission: 385-470 nm | Use a UV filter set.[2][3] Be aware of rapid photobleaching.[3][4] |
| Positive Control (U-18666A) | Starting concentration of 1.25 µM | U-18666A is a cholesterol transport inhibitor that causes intracellular cholesterol accumulation.[5][2][3] |
Experimental Protocols
Materials
-
Cultured cells
-
This compound (or Filipin III complex)
-
Dimethyl sulfoxide (DMSO) or anhydrous ethanol
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Glycine (optional)
-
Fetal Bovine Serum (FBS)
-
U-18666A (positive control, optional)
-
Fluorescence microscope with a UV filter set
Protocol
-
Cell Seeding:
-
Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate or a 96-well imaging plate).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
-
Positive Control (Optional):
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells three times with PBS.
-
Fix the cells with 3% paraformaldehyde in PBS for 1 hour at room temperature.[4]
-
-
Quenching (Optional but Recommended):
-
Wash the cells three times with PBS.
-
To quench any remaining paraformaldehyde, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[4]
-
-
Staining:
-
Prepare the this compound working solution (e.g., 50 µg/mL in PBS containing 10% FBS). Protect the solution from light.
-
Wash the cells three times with PBS.
-
Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.[4]
-
-
Washing:
-
Wash the cells three times with PBS to remove excess stain.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with a drop of PBS or an appropriate mounting medium.
-
Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm; Emission: 385-470 nm).[2][3]
-
Note: this compound/Filipin fluorescence is highly susceptible to photobleaching, so minimize exposure to the excitation light.[3][4]
-
Visualization and Interpretation
-
Normal Cholesterol Distribution: In healthy cells, this compound staining is typically observed at the plasma membrane, reflecting the higher concentration of unesterified cholesterol in this region.
-
Cholesterol Accumulation: In cells treated with U-18666A or in pathological conditions like Niemann-Pick type C disease, a punctate intracellular fluorescence pattern is observed, indicating the accumulation of cholesterol in late endosomes and lysosomes.[5]
Mandatory Visualizations
Signaling Pathway: U-18666A Induced Cholesterol Accumulation
Caption: Mechanism of U-18666A induced cholesterol accumulation.
Experimental Workflow: this compound Staining
Caption: Step-by-step workflow for this compound cholesterol staining.
References
Application Notes and Protocols for Lipid Raft Imaging Using Levorin A0 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, sub-micron domains within the plasma membrane characterized by high concentrations of cholesterol, sphingolipids, and specific proteins. These microdomains play a crucial role in various cellular processes, including signal transduction, protein trafficking, and viral entry. Consequently, they are significant targets in drug development and disease research. Visualizing these structures is essential for understanding their function. Levorin A0, a polyene antibiotic, can be utilized as a fluorescent probe for imaging cholesterol-rich domains, which are a hallmark of lipid rafts. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy for lipid raft imaging.
Disclaimer: Specific protocols for using this compound in fluorescence microscopy are not widely documented. The following protocols are adapted from established methods for Filipin, another polyene antibiotic with similar cholesterol-binding properties. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Principle of Method
This compound is a polyene macrolide antibiotic that binds to 3-β-hydroxysterols, such as cholesterol.[1] While its intrinsic fluorescence properties are not as extensively characterized as other probes, its structural similarity to other polyenes like Filipin suggests it can be used for fluorescent visualization of cholesterol-rich regions in the plasma membrane. Upon binding to cholesterol, the conformational change in the this compound molecule is expected to result in an increase in fluorescence intensity, allowing for the identification of lipid rafts.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₉H₈₄N₂O₁₇ | [2] |
| Molecular Weight | 1093.318 g/mol | [2] |
| Appearance | Yellow amorphous powder | [2] |
| Solubility | Soluble in DMSO, methanol, ethanol, dimethylformamide. Limited water solubility. | [2] |
| Storage | Dry, dark at 0-4°C for short term, -20°C for long term. | [2][3] |
Comparison of Common Fluorescent Probes for Lipid Raft Imaging
| Probe | Target | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| This compound (adapted) | Cholesterol | ~340-380 (UV) | ~385-470 | Potentially specific for cholesterol | Fluorescence properties not well-characterized, photobleaches rapidly, potential for membrane disruption. |
| Filipin | Cholesterol | ~340-380 (UV) | ~385-470 | Well-established, specific for free cholesterol. | Photobleaches very rapidly, can perturb membrane structure.[4][5] |
| Laurdan | Membrane Fluidity | ~350-410 | ~440 (ordered), ~490 (disordered) | Ratiometric dye, provides information on membrane packing. | Not specific for a single lipid component. |
| CTxB (Cholera Toxin B subunit) | GM1 Ganglioside | Fluorophore-dependent | Fluorophore-dependent | Specific marker for GM1-rich rafts. | Indirectly labels rafts, requires antibody staining or fluorescent conjugate.[5] |
Experimental Protocols
Protocol 1: Staining of Fixed Cells with this compound for Lipid Raft Imaging
This protocol is adapted from standard Filipin staining procedures.[4][6]
Materials:
-
This compound (Store as a stock solution in DMSO, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (freshly prepared)
-
Glycine
-
Fetal Bovine Serum (FBS)
-
Coverslips
-
Microscope slides
-
Fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm)
Procedure:
-
Cell Culture: Grow cells of interest on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Cell Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Quenching:
-
Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound at a final concentration of 50 µg/mL in PBS containing 10% FBS. Note: The optimal concentration may vary and should be determined empirically.
-
Incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells immediately using a fluorescence microscope equipped with a UV filter set. Be aware of rapid photobleaching.
-
Protocol 2: Live Cell Imaging with this compound
Caution: this compound, like other polyenes, can be toxic to live cells and may perturb membrane structure. Use the lowest possible concentration and shortest incubation time.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Glass-bottom dishes or chamber slides suitable for live-cell imaging
-
Incubator-equipped fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in glass-bottom dishes or chamber slides and grow to the desired confluency.
-
Staining:
-
Prepare a fresh working solution of this compound in pre-warmed, serum-free live-cell imaging medium. Start with a concentration range of 1-10 µg/mL and optimize.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Imaging:
-
Without washing, immediately transfer the dish/slide to the microscope stage pre-heated to 37°C.
-
Image the cells using a UV-compatible objective and filter set. Minimize exposure time and light intensity to reduce phototoxicity and photobleaching.
-
Visualizations
Caption: Workflow for staining fixed cells with this compound for lipid raft imaging.
Caption: A simplified signaling pathway initiated within a lipid raft.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | This compound concentration too low. | Increase the concentration of this compound in the staining solution. |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium. | |
| Incorrect filter set. | Ensure the microscope's filter set is appropriate for UV excitation and blue emission. | |
| High Background | This compound concentration too high. | Decrease the concentration of this compound. |
| Inadequate washing. | Increase the number and duration of washing steps after staining. | |
| Cell Morphology is Altered | Fixation artifact. | Optimize fixation time and PFA concentration. |
| This compound is perturbing the membrane (especially in live cells). | Reduce this compound concentration and incubation time. |
Concluding Remarks
This compound presents a potential tool for the visualization of cholesterol-rich lipid raft domains in cellular membranes. Due to the limited specific data on its use as a fluorescent probe, the provided protocols, adapted from Filipin staining methods, serve as a starting point. Researchers are strongly encouraged to optimize these protocols for their specific experimental needs, including concentration, incubation times, and imaging parameters, to achieve reliable and meaningful results in the study of lipid raft biology.
References
- 1. [An aromatic heptaene antibiotic levorin and its derivatives in muscle activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Levorin | 11014-70-3 | >98% [smolecule.com]
- 3. medkoo.com [medkoo.com]
- 4. tabaslab.com [tabaslab.com]
- 5. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
Application Notes and Protocols for Levorin A0 in the Study of Fungal Cell Wall Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin A0, a member of the aromatic heptaene group of polyene macrolide antibiotics, is structurally identical to candicidin D and ascosin A2.[1] Polyene antifungals are a critical class of compounds used to combat a wide range of fungal infections.[2][3] Their primary mechanism of action involves binding to ergosterol, an essential sterol component of the fungal cell membrane.[2] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular ions and small molecules, which ultimately results in fungal cell death.[2][4]
While the primary target of this compound is the cell membrane, the resulting stress and damage to this barrier invariably trigger a compensatory response from the fungal cell, most notably the Cell Wall Integrity (CWI) signaling pathway.[5][6][7] The CWI pathway is a conserved signaling cascade, primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, that regulates the maintenance, biosynthesis, and remodeling of the fungal cell wall in response to external stressors.[6][8] Therefore, this compound serves as a valuable tool for researchers studying the dynamics of the fungal cell wall, the mechanisms of stress response and adaptation, and for screening new antifungal drug candidates that may synergize with membrane-destabilizing agents.
Principle of Application
The application of this compound in studying fungal cell wall integrity is based on an indirect elicitation mechanism. By disrupting the plasma membrane, this compound creates a state of cellular stress that threatens the overall integrity of the fungal cell. The cell wall, being the immediate downstream structure, must adapt and reinforce itself to prevent cell lysis. This adaptive response is orchestrated by the CWI pathway, which upregulates the expression of genes involved in cell wall biosynthesis, particularly those responsible for the synthesis of chitin and β-glucans.[8][9]
By treating fungal cells with sub-lethal concentrations of this compound, researchers can induce a measurable CWI response. This allows for the investigation of:
-
The activation of various components of the CWI signaling cascade.
-
Changes in the composition and architecture of the cell wall, such as increased chitin and/or β-glucan content.
-
The morphological changes that occur as the cell attempts to compensate for membrane damage.
-
The susceptibility of fungal strains with mutations in the CWI pathway to this compound, which can reveal critical nodes in the stress response network.
Data Presentation
The following table presents hypothetical quantitative data that could be generated from experiments using this compound to study the cell wall integrity of a model fungal organism, such as Saccharomyces cerevisiae or Candida albicans. This data illustrates the expected outcomes when wild-type (WT) and CWI pathway mutant strains (e.g., Δslt2/Δmpk1, a mutant of the terminal MAPK) are exposed to this compound.
| Parameter | Fungal Strain | Condition | Value | Unit |
| Minimum Inhibitory Concentration (MIC) | Wild-Type | - | 2.0 | µg/mL |
| Δslt2 | - | 0.5 | µg/mL | |
| Cell Viability at 1 µg/mL this compound | Wild-Type | 4 hours | 85 | % |
| Δslt2 | 4 hours | 30 | % | |
| Relative Chitin Content | Wild-Type | Untreated | 1.0 | Arbitrary Units |
| Wild-Type | This compound (1 µg/mL) | 1.8 | Arbitrary Units | |
| Δslt2 | Untreated | 0.9 | Arbitrary Units | |
| Δslt2 | This compound (1 µg/mL) | 1.1 | Arbitrary Units | |
| Relative β-1,3-Glucan Content | Wild-Type | Untreated | 1.0 | Arbitrary Units |
| Wild-Type | This compound (1 µg/mL) | 1.5 | Arbitrary Units | |
| Δslt2 | Untreated | 1.0 | Arbitrary Units | |
| Δslt2 | This compound (1 µg/mL) | 1.2 | Arbitrary Units | |
| Slt2/Mpk1 Phosphorylation | Wild-Type | Untreated | 1.0 | Relative Fold Change |
| Wild-Type | This compound (1 µg/mL) | 4.5 | Relative Fold Change |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should be chosen based on preliminary experiments or literature values for similar polyenes.
-
Prepare a fungal inoculum suspension from an overnight culture and adjust the cell density to a standard concentration (e.g., 1 x 10^5 cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no cells).
-
Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae, 37°C for C. albicans) for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., 90%) compared to the positive control.
Protocol 2: Analysis of Cell Wall Composition in Response to this compound Stress
Objective: To quantify the changes in the major components of the fungal cell wall (chitin and β-glucan) after exposure to sub-lethal concentrations of this compound.
Materials:
-
Fungal cultures (wild-type and CWI pathway mutants)
-
This compound
-
Calcofluor White stain (for chitin)
-
Aniline Blue stain (for β-1,3-glucan)
-
Fluorescence microscope or flow cytometer
-
For quantitative chemical analysis: Sulfuric acid, sodium nitrite, ammonium sulfamate, 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), and appropriate monosaccharide standards (glucosamine for chitin, glucose for glucan).[10][11]
Procedure (Fluorescence Microscopy/Flow Cytometry):
-
Grow fungal cultures to the mid-logarithmic phase.
-
Treat the cultures with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
For chitin staining, resuspend the cells in a solution containing Calcofluor White (e.g., 10 µg/mL) and incubate in the dark for 10-15 minutes.
-
For β-1,3-glucan staining, resuspend the cells in a solution containing Aniline Blue (e.g., 0.05%) and incubate for 5-10 minutes.
-
Wash the cells to remove excess stain.
-
Analyze the stained cells using a fluorescence microscope to observe changes in fluorescence intensity and localization, or use a flow cytometer for quantitative analysis of the fluorescence signal from a large population of cells.
Procedure (Chemical Quantification):
-
Grow and treat fungal cultures as described above.
-
Harvest a significant quantity of cells and isolate the cell walls using established methods (e.g., mechanical disruption with glass beads followed by differential centrifugation and washing steps).
-
Lyophilize the isolated cell walls to determine the dry weight.
-
Hydrolyze the cell wall polysaccharides into their constituent monosaccharides using acid hydrolysis (e.g., with sulfuric acid).[10][11]
-
Quantify the amount of glucosamine (from chitin) and glucose (from glucan) in the hydrolysate using colorimetric assays or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[10][11]
-
Normalize the monosaccharide content to the initial dry weight of the cell wall.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. journals.asm.org [journals.asm.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. mdpi.com [mdpi.com]
- 8. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 9. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of Polyene Antibiotics as Fluorescent Probes for Sterol-Rich Domains
A Note on Levorin A0 and the Use of Filipin as a Representative Probe:
The query specified "this compound" as a fluorescent probe for sterol-rich domains. Levorin is indeed a polyene macrolide antibiotic known to interact with sterols, and it exists as a complex containing this compound, A2, and A3.[1][2] Polyene antibiotics as a class are known to bind to sterols in cell membranes.[3][4] However, detailed, publicly available scientific literature and protocols specifically documenting the use of this compound as a fluorescent probe, including its quantitative fluorescence properties, are scarce.
In contrast, Filipin , another polyene macrolide antibiotic, is extensively characterized and widely used as a fluorescent probe to detect and visualize unesterified cholesterol in biological membranes.[5][6][7][8][9] Given the wealth of available data and established protocols for Filipin, these application notes will focus on Filipin as a representative and well-documented example of a polyene antibiotic fluorescent probe for studying sterol-rich domains. The principles and methods described herein for Filipin are generally applicable to other fluorescent polyene antibiotics that bind to cholesterol.
Application Notes: Filipin as a Fluorescent Probe for Cholesterol
Introduction
Filipin is a naturally fluorescent polyene antibiotic isolated from Streptomyces filipinensis.[9] It is a valuable tool in cell biology for the qualitative and semi-quantitative detection of unesterified 3-β-hydroxysterols, primarily cholesterol, in cellular membranes.[5] Its ability to specifically bind to and form fluorescent complexes with cholesterol makes it an excellent probe for visualizing the distribution of cholesterol in fixed cells and tissues. This is particularly useful for studying the structure and function of sterol-rich membrane microdomains, often referred to as lipid rafts.
Mechanism of Action
Filipin interacts with unesterified cholesterol within the lipid bilayer. Upon binding, Filipin molecules form aggregates or complexes with cholesterol.[6] This interaction alters the photophysical properties of Filipin, leading to an increase in its fluorescence quantum yield. The characteristic fluorescence of the Filipin-cholesterol complex allows for the visualization of cholesterol-rich regions within cellular membranes using fluorescence microscopy. It is important to note that Filipin does not bind to esterified cholesterol.[5]
Applications
-
Visualization of Lipid Rafts: Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains in the plasma membrane that play crucial roles in cellular processes such as signal transduction, membrane trafficking, and protein sorting. Filipin staining can be used to visualize the localization and organization of these cholesterol-rich domains.
-
Diagnosis of Lipid Storage Diseases: Certain genetic disorders, such as Niemann-Pick disease, type C, are characterized by the abnormal accumulation of unesterified cholesterol in late endosomes and lysosomes.[5] Filipin staining of cultured cells is a key diagnostic tool for these conditions, revealing a characteristic pattern of intracellular cholesterol accumulation.[5]
-
Studying Cholesterol Trafficking: Researchers can use Filipin to investigate the intracellular trafficking pathways of cholesterol and the effects of various drugs or genetic mutations on cholesterol distribution.
-
Investigating Membrane Fluidity and Organization: The distribution of cholesterol significantly impacts the fluidity and organization of cellular membranes. Filipin staining can provide insights into these properties.
Limitations
-
Photobleaching: The fluorescence of the Filipin-cholesterol complex is susceptible to photobleaching, requiring careful handling of stained samples and rapid image acquisition.[9]
-
Toxicity in Live Cells: Filipin can be toxic to living cells as it disrupts the structure and function of cholesterol-containing membranes.[10] Therefore, it is primarily used for staining fixed cells.
-
Potential for Artifacts: The binding of Filipin can potentially alter the distribution of cholesterol in the membrane. Researchers should be mindful of this and use the lowest effective concentration of Filipin for the shortest possible time.
Quantitative Data
The following table summarizes the key photophysical and binding properties of Filipin III, the major component of the Filipin complex.
| Property | Value | Reference(s) |
| Photophysical Properties | ||
| Excitation Maximum (λex) | 340-380 nm | [9] |
| Emission Maximum (λem) | 385-470 nm | [9] |
| Binding Properties | ||
| Primary Ligand | Unesterified 3-β-hydroxysterols (e.g., Cholesterol) | [5] |
| Stoichiometry (Filipin:Cholesterol) | 1:1 in dilute aqueous solutions | [3] |
Experimental Protocols
Protocol 1: Staining of Unesterified Cholesterol in Cultured Cells using Filipin
This protocol provides a general procedure for staining unesterified cholesterol in fixed cultured cells grown on coverslips.
Materials:
-
Filipin III complex (e.g., from Streptomyces filipinensis)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Mounting medium with an anti-fade reagent
-
Glass slides and coverslips
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Cell Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of Filipin Staining Solution:
-
Prepare a 5 mg/mL stock solution of Filipin in DMSO. This stock solution should be stored in small aliquots at -20°C and protected from light.
-
Immediately before use, dilute the Filipin stock solution to a final concentration of 50 µg/mL in PBS. Mix thoroughly by vortexing.
-
-
Staining:
-
Remove the PBS from the fixed cells.
-
Add the Filipin staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, still protected from light.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of anti-fade mounting medium on a glass slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Immediately visualize the stained cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm excitation) and an appropriate emission filter (e.g., 385-470 nm).
-
Due to rapid photobleaching, it is crucial to minimize exposure to the excitation light and capture images promptly.
-
Visualizations
Caption: Experimental workflow for staining cellular cholesterol with Filipin.
Caption: Simplified EGF receptor signaling pathway modulated by lipid rafts.
References
- 1. Levorin Complex - Anti-Infection - CAT N°: 26708 [bertin-bioreagent.com]
- 2. Buy Levorin | 11014-70-3 | >98% [smolecule.com]
- 3. Studies on the competition of polyene antibiotics for sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Filipin III | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Co-staining with Levorin A0 and Other Cellular Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levorin A0 is a polyene macrolide antibiotic that binds to unesterified sterols, primarily cholesterol, in the cell membranes of eukaryotic cells. This specific interaction makes it a valuable tool for visualizing the distribution of cholesterol within cellular structures. Co-staining this compound with other cellular markers allows for the simultaneous visualization of cholesterol-rich domains and specific organelles or proteins, providing insights into various cellular processes, including membrane trafficking, signal transduction, and the pathogenesis of diseases related to cholesterol metabolism.
These application notes provide detailed protocols for co-staining with this compound and markers for the nucleus, lysosomes, and mitochondria. Additionally, a general protocol for co-staining with antibodies via immunofluorescence is included.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 11014-70-3[1][2][3][4][5] |
| Molecular Formula | C₅₉H₈₄N₂O₁₇[1] |
| Molecular Weight | 1093.32 g/mol [1] |
| Fluorescence | Similar to other polyene antibiotics like filipin, this compound is intrinsically fluorescent upon binding to sterols. |
| Excitation (approx.) | 340-380 nm |
| Emission (approx.) | 385-470 nm |
Note: The exact excitation and emission maxima for this compound may vary slightly. The provided range is based on the well-characterized sterol-binding antibiotic, filipin, which shares a similar polyene structure.[6] It is recommended to determine the optimal settings for your specific imaging system.
Quantitative Data Presentation
The following table summarizes quantitative data from co-localization studies using the sterol-binding dye filipin with various organelle markers. This data can serve as a reference for expected co-localization when using this compound.
| Sterol Probe | Co-stained Marker | Cell Type | Quantitative Metric | Value (Mean ± SEM) | Reference |
| Filipin | LAMP-1 (Lysosomes) | Niemann-Pick Type C Fibroblasts | Pearson's Correlation Coefficient | 0.59 ± 0.05 | [7] |
| Filipin | LAMP-1 (Lysosomes) | Niemann-Pick Type C Fibroblasts | Overlap Coefficient | 0.64 ± 0.05 | [7] |
| GST-PFO (Perfringolysin O) | Filipin | Niemann-Pick Type C Fibroblasts | Pearson's Correlation Coefficient | 0.53 ± 0.03 | [7] |
| GST-PFO (Perfringolysin O) | Filipin | Niemann-Pick Type C Fibroblasts | Overlap Coefficient | 0.65 ± 0.02 | [7] |
Experimental Protocols
Important Safety Precautions:
-
Always handle this compound and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[8][9][10][11][12]
-
This compound solutions are light-sensitive and should be protected from light during preparation and use.
Protocol 1: Co-staining of Cholesterol (this compound) and Nucleus (DAPI)
This protocol allows for the visualization of cholesterol distribution in relation to the cell nucleus.
Materials:
-
This compound (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells on coverslips
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.
-
Prepare a working solution of 50 µg/mL this compound in PBS.
-
Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and DAPI (blue fluorescence).
-
Protocol 2: Co-staining of Cholesterol (this compound) and Lysosomes (LysoTracker)
This protocol enables the visualization of cholesterol accumulation in lysosomes, which is relevant for studying lysosomal storage diseases.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
4% PFA in PBS
-
PBS, pH 7.4
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells on coverslips
Procedure:
-
Lysosomal Staining (Live Cells):
-
Grow cells on sterile glass coverslips.
-
Incubate the live cells with LysoTracker dye (e.g., 50-75 nM in pre-warmed live-cell imaging medium) for 30-60 minutes at 37°C.
-
-
Washing and Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a 50 µg/mL working solution of this compound in PBS from a 1 mg/mL DMSO stock.
-
Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and LysoTracker (e.g., red fluorescence).
-
Protocol 3: Co-staining of Cholesterol (this compound) and Mitochondria (MitoTracker)
This protocol allows for the investigation of cholesterol distribution in and around mitochondria.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
4% PFA in PBS
-
PBS, pH 7.4
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells on coverslips
Procedure:
-
Mitochondrial Staining (Live Cells):
-
Grow cells on sterile glass coverslips.
-
Incubate the live cells with MitoTracker dye (e.g., 100-200 nM in pre-warmed live-cell imaging medium) for 15-30 minutes at 37°C.
-
-
Washing and Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a 50 µg/mL working solution of this compound in PBS from a 1 mg/mL DMSO stock.
-
Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and MitoTracker (e.g., red fluorescence).
-
Protocol 4: Co-staining of Cholesterol (this compound) and a Protein of Interest (Immunofluorescence)
This protocol combines this compound staining with immunofluorescence to visualize cholesterol distribution relative to a specific protein.
Materials:
-
This compound
-
DMSO
-
4% PFA in PBS
-
PBS, pH 7.4
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently-labeled secondary antibody
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells on coverslips
Procedure:
-
Cell Preparation and Fixation:
-
Grow and fix cells as described in Protocol 1.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a 50 µg/mL working solution of this compound in PBS.
-
Incubate the cells with the this compound working solution for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound and the fluorophore of the secondary antibody.
-
Visualizations
Experimental Workflow
Caption: General workflow for co-staining with this compound and other cellular markers.
Cholesterol-Dependent Signaling Pathway: Lipid Raft-Mediated Endocytosis
References
- 1. Buy Levorin | 11014-70-3 | >98% [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Levorin | CymitQuimica [cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. Receptor-mediated endocytosis: insights from the lipoprotein receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of cholesterol deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. carlroth.com [carlroth.com]
Application Notes and Protocols: Imaging Acridine Orange-Stained Cells with Confocal Microscopy
Note to the Reader: The requested topic, "imaging Levorin A0-stained cells," did not yield specific information, suggesting a possible typographical error. Based on the phonetic similarity and the common application in cellular imaging, this document provides detailed protocols and application notes for Acridine Orange (AO) , a widely used fluorescent dye for visualizing nucleic acids and acidic organelles. We believe this will serve the intended purpose of the user.
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that serves as a nucleic acid-selective and pH-sensitive probe.[1][2][3] Its metachromatic properties allow for the differential staining of various cellular components, making it a valuable tool for a wide range of applications in cell biology, including the analysis of cell viability, apoptosis, autophagy, and cell cycle.[2][4] When imaged with confocal microscopy, AO provides high-resolution spatial information on the distribution and quantification of nucleic acids and the dynamics of acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[1][5]
The fluorescence emission of AO is dependent on its interaction with cellular macromolecules and the local pH.[4][6] When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence.[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA through electrostatic interactions, or when it aggregates in acidic compartments, it emits red to orange fluorescence.[1][3][4] This differential emission allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and acidic organelles (red/orange) within the same cell.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Acridine Orange for staining and imaging live cells using confocal microscopy.
Quantitative Data
The following tables summarize the key quantitative parameters of Acridine Orange, which are essential for designing and optimizing imaging experiments.
Table 1: Spectral Properties of Acridine Orange
| Binding State | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Color |
| Bound to dsDNA | 502[2][4] | 525[2][4] | Green |
| Bound to ssDNA/RNA | 460[2][4] | 650[2][4] | Red-Orange |
| In Acidic Vesicular Organelles (AVOs) | ~475[2] | ~590[2] | Orange-Red |
Table 2: Photophysical Properties of Acridine Orange
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹ | At 430.8 nm |
| Fluorescence Quantum Yield (Φ) | 0.2 | In basic ethanol |
| Singlet Oxygen Quantum Yield (φΔ) | 0.15 ± 0.01 | In air-equilibrated ethanol[7] |
Experimental Protocols
This section provides a detailed protocol for staining live cells with Acridine Orange and subsequent imaging using a laser scanning confocal microscope.
Materials
-
Acridine Orange hydrochloride (powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides suitable for confocal microscopy
-
Confocal laser scanning microscope with appropriate laser lines and emission filters
Reagent Preparation
1 M Acridine Orange Stock Solution:
-
Dissolve 26.5 mg of Acridine Orange hydrochloride in 100 mL of sterile PBS.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
Store the stock solution at 4°C in the dark.
10 µM Acridine Orange Working Solution:
-
Dilute the 1 M stock solution 1:100,000 in complete cell culture medium. For example, add 1 µL of 1 M AO stock solution to 100 mL of medium.
-
Prepare this working solution fresh for each experiment. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically (a range of 1-10 µM is common).
Staining Procedure
-
Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Remove the culture medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the freshly prepared 10 µM Acridine Orange working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be optimized.
-
After incubation, gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
The cells are now ready for imaging. Proceed to the confocal microscope immediately to minimize dye leakage and phototoxicity.
Confocal Microscopy and Image Acquisition
The following are general guidelines for setting up a confocal microscope for imaging Acridine Orange-stained cells. Specific parameters will need to be optimized for your instrument and sample.
Table 3: Recommended Confocal Microscope Settings for Acridine Orange Imaging
| Parameter | Green Channel (DNA) | Red Channel (RNA/AVOs) | Notes |
| Excitation Laser | 488 nm Argon laser | 488 nm or 458 nm Argon laser | The 488 nm laser can excite both green and red fluorescence, but sequential scanning is recommended to avoid bleed-through. |
| Emission Detection | 500 - 550 nm | 630 - 700 nm | Adjust the emission windows to best separate the green and red signals and minimize crosstalk. |
| Pinhole Size | 1 Airy Unit (AU) | 1 Airy Unit (AU) | A pinhole of 1 AU provides a good balance between signal and confocality. |
| Scanning Mode | Sequential | Sequential | Acquire the green and red channels sequentially to prevent bleed-through from the green channel into the red channel. |
| Laser Power | Low (e.g., 1-5%) | Low (e.g., 1-5%) | Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. |
| Detector Gain | Adjust for optimal signal | Adjust for optimal signal | Avoid saturation of the detector. |
| Image Resolution | 512x512 or 1024x1024 pixels | 512x512 or 1024x1024 pixels | Higher resolution may be required for detailed morphological analysis. |
| Scanning Speed | Adjust for a good signal-to-noise ratio | Adjust for a good signal-to-noise ratio | Slower scan speeds with line averaging can improve image quality. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for imaging Acridine Orange-stained cells.
Acridine Orange Staining Mechanism
This diagram illustrates the mechanism of Acridine Orange staining and its differential fluorescence in various cellular compartments.
Data Interpretation and Troubleshooting
-
Green Fluorescence: Bright green fluorescence localized to the nucleus indicates healthy cells with intact, double-stranded DNA.
-
Red/Orange Fluorescence:
-
Diffuse red fluorescence in the cytoplasm is indicative of high RNA content.
-
Punctate orange-red fluorescence in the cytoplasm suggests the accumulation of AO in acidic vesicular organelles, which can be a marker for autophagy or lysosomal activity.
-
-
Apoptotic Cells: In early apoptosis, chromatin condensation may lead to brighter green fluorescence. In late apoptosis, the compromised membrane integrity may result in altered staining patterns.
-
Necrotic Cells: These cells will typically show diffuse, faint staining due to loss of membrane integrity and leakage of the dye.
Troubleshooting:
-
Weak Signal: Increase the dye concentration or incubation time. Ensure the laser power and detector gain are optimized.
-
High Background: Reduce the dye concentration or decrease the incubation time. Ensure thorough washing steps.
-
Phototoxicity/Photobleaching: Use the lowest possible laser power and limit the exposure time. Use an anti-fade mounting medium if imaging fixed cells.
-
Bleed-through: Use sequential scanning to acquire the green and red channels separately.
Conclusion
Acridine Orange is a powerful and versatile fluorescent probe for the study of cellular processes in live cells. When combined with the high-resolution imaging capabilities of confocal microscopy, it provides valuable insights into the spatial organization of nucleic acids and the dynamics of acidic organelles. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully employ Acridine Orange in their studies. As with any fluorescent probe, optimization of staining and imaging parameters for the specific cell type and experimental question is crucial for obtaining reliable and reproducible results.
References
- 1. Acridine Orange | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. intactone.com [intactone.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION. I. INTERRELATIONSHIPS OF ACRIDINE ORANGE PARTICLES AND CYTOPLASMIC REDDENING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to reduce photobleaching of Levorin A0 in fluorescence microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Levorin A0 in fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality imaging data.
Troubleshooting Guide: Reducing Photobleaching of this compound
This compound, as a polyene antibiotic, is susceptible to rapid photobleaching, which can significantly impact the quality and reproducibility of fluorescence microscopy experiments. This guide provides systematic steps to identify and resolve common issues related to signal loss.
Problem 1: Rapid loss of fluorescent signal during imaging.
-
Possible Cause: Excessive excitation light intensity.
-
Solution:
-
Reduce Laser/Light Source Power: Decrease the power of your laser or mercury/xenon lamp to the lowest level that still provides a detectable signal.
-
Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.
-
Adjust Camera Gain/Exposure: Increase the camera gain or exposure time to compensate for the lower signal, but be mindful of introducing noise.
-
-
Possible Cause: Prolonged exposure to excitation light.
-
Solution:
-
Minimize Focusing Time: Use transmitted light (e.g., DIC or phase-contrast) to locate the region of interest before switching to fluorescence.
-
Use a Shutter: Ensure the shutter in the light path is only open during image acquisition.
-
Automated Time-Lapse Settings: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.
-
-
Possible Cause: Inappropriate imaging medium.
-
Solution:
-
Use Antifade Mounting Media: Mount your samples in a commercially available antifade reagent. These reagents contain scavengers that reduce the generation of damaging reactive oxygen species.
-
Check Refractive Index: Ensure the refractive index of your mounting medium is matched to your immersion oil to minimize light scattering and the need for higher excitation power.
-
Problem 2: Low initial fluorescent signal.
-
Possible Cause: Suboptimal excitation/emission filter set.
-
Solution:
-
Verify Filter Specifications: While specific data for this compound is limited, polyene antibiotics like Filipin are excited by UV light (~360 nm) and emit in the blue-green range (~480 nm).[1] Ensure your filter set is appropriate for these wavelengths.
-
Check Light Source Spectrum: Confirm that your light source has sufficient output in the UV range.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution:
-
Proper Storage: Store this compound stock solutions protected from light and at the recommended temperature. Polyene antibiotics are known to be unstable in solution.[2]
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a permanent loss of fluorescence. As a polyene antibiotic, this compound's structure of conjugated double bonds is prone to photo-oxidation, making it highly susceptible to photobleaching.[2] This can result in diminished signal-to-noise ratios, and inaccurate quantitative analysis.
Q2: How can I choose the right antifade mounting medium?
A2: The choice of antifade medium depends on your experimental needs (e.g., immediate imaging vs. long-term storage, live vs. fixed cells). Antifade reagents work by scavenging free radicals and reducing the availability of oxygen. For fixed cells, hardening mountants like ProLong™ Diamond or VECTASHIELD® HardSet™ are excellent choices. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent are designed to be non-toxic.
Q3: Can I create my own antifade solution?
A3: While DIY antifade solutions using reagents like p-phenylenediamine (PPD) or n-propyl gallate (NPG) exist, commercial formulations are generally recommended. They are optimized for performance, stability, and refractive index, and reduce the risk of quenching the initial fluorescence, which can sometimes occur with homemade preparations.
Q4: Are there alternatives to this compound for sterol imaging that are more photostable?
A4: Yes, while this compound binds to sterols, other fluorescent probes are available for this purpose. Some researchers prefer using fluorescently labeled toxins like perfringolysin-O, which can be conjugated to more photostable dyes.[1] Additionally, intrinsically fluorescent sterol analogs like dehydroergosterol (DHE) are used, though they may require more sensitive imaging setups.[3]
Q5: How does the imaging modality affect photobleaching?
A5: Different microscopy techniques have varying impacts on photobleaching.
-
Widefield microscopy: Can cause significant photobleaching due to the illumination of the entire field of view.
-
Confocal microscopy: Can reduce out-of-focus photobleaching, but the high laser intensity at the focal point can accelerate photobleaching in that plane.
-
Multiphoton microscopy: Often reduces phototoxicity and photobleaching in the out-of-focus volume because it uses longer wavelength excitation light that is less damaging.[1]
Quantitative Data Summary
| Mitigation Strategy | Expected Reduction in Photobleaching Rate (Relative Units) | Key Considerations |
| None (PBS/Glycerol) | 1.0 (Baseline) | High rate of photobleaching. |
| N-propyl gallate (NPG) | 2.0 - 4.0 | A common antioxidant-based antifade agent. |
| p-Phenylenediamine (PPD) | 3.0 - 6.0 | Very effective, but can be toxic and may discolor over time. |
| Commercial Antifade (e.g., ProLong™ Diamond) | 5.0 - 10.0+ | Optimized formulations for high performance and stability. |
| Reduced Excitation Power (50%) | 2.0 | Signal intensity is also reduced. |
| Reduced Exposure Time (50%) | 2.0 | May require increased camera gain, potentially adding noise. |
Experimental Protocols
Protocol 1: General Staining and Mounting Protocol for Fixed Cells with this compound
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound in PBS or an appropriate buffer. Concentration should be optimized for your cell type and experimental conditions.
-
Incubate the fixed cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, keeping the samples protected from light.
-
-
Mounting:
-
Carefully aspirate the final PBS wash.
-
Add a drop of antifade mounting medium to a clean microscope slide.
-
Invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Avoid introducing air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (e.g., overnight at 4°C or for 1 hour at room temperature).
-
-
Storage:
-
Store the slides flat in a slide box at 4°C, protected from light, until imaging.
-
Visualizations
Caption: A typical experimental workflow designed to minimize photobleaching when imaging with this compound.
Caption: The interplay of factors contributing to photobleaching and the corresponding mitigation strategies.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent sterols as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting high background fluorescence with Levorin A0 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Levorin A0 for sterol staining. Given that this compound is a polyene antibiotic, this guide draws parallels with and incorporates troubleshooting strategies from well-documented, structurally similar sterol-binding dyes like Filipin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for sterol visualization?
This compound is a polyene macrolide antibiotic that binds to 3-β-hydroxysterols, such as cholesterol in mammalian cells and ergosterol in fungi. This binding alters the conformation of the this compound molecule, leading to an increase in its fluorescence quantum yield. This property allows for the visualization of sterol distribution in biological membranes using fluorescence microscopy. Its mechanism is analogous to other polyene antibiotics like Filipin and Nystatin, which are also used as fluorescent probes for sterols.
Q2: What are the excitation and emission wavelengths for this compound?
Q3: Is this compound suitable for live-cell imaging?
No, this compound, much like Filipin, is generally not recommended for live-cell imaging. Polyene antibiotics can perturb the structure of the lipid bilayer upon binding to cholesterol, which can alter cellular processes and ultimately lead to cell death[5][6]. Therefore, it is best practice to use this compound on fixed cells or tissue sections.
Q4: How should I prepare and store my this compound stock solution?
This compound, similar to Filipin, is sensitive to light and air. It is recommended to dissolve the compound in a suitable solvent like DMSO to create a stock solution. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles[1][3][4].
Troubleshooting Guide
High Background Fluorescence
High background fluorescence can obscure the specific staining of sterol-rich structures. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Decrease the working concentration of this compound. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Incubation time is too long. | Reduce the incubation time. Shorter incubation can minimize non-specific binding. |
| Inadequate washing. | Increase the number and duration of washing steps after staining to remove unbound this compound. Use a gentle wash buffer like PBS. |
| Cell or tissue autofluorescence. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium with anti-fade reagents or spectral unmixing if your imaging software supports it. |
| Non-specific binding to other cellular components. | While this compound is specific for sterols, excessively high concentrations can lead to non-specific interactions. Optimizing the staining concentration is key. |
Troubleshooting Workflow for High Background
A flowchart for troubleshooting high background fluorescence.
Weak or No Signal
A faint or absent signal can be equally frustrating. Consider these possibilities:
| Potential Cause | Recommended Solution |
| This compound concentration is too low. | Increase the working concentration of this compound. Ensure the stock solution has not degraded due to improper storage. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient binding to sterols. |
| Photobleaching. | This compound, like Filipin, can be prone to rapid photobleaching[1][3][7]. Minimize exposure to the excitation light. Image samples immediately after staining and use an anti-fade mounting medium. |
| Incorrect filter set. | Ensure you are using the correct excitation and emission filters for your microscope, corresponding to the spectral properties of the dye (e.g., Ex: 340-380 nm, Em: 385-470 nm for Filipin-like dyes)[1][2][3][4]. |
| Low sterol content in the sample. | Use a positive control cell line or tissue known to have high sterol content to validate the staining protocol. |
Logical Relationship for Weak/No Signal
Factors contributing to weak or no fluorescence signal.
Experimental Protocol: Sterol Staining with a Filipin Analogue
This protocol is adapted from established methods for Filipin staining and can serve as a starting point for this compound. Optimization may be required for your specific cell type and experimental conditions.
Materials:
-
This compound (or Filipin) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS (optional, for quenching)
-
Staining Solution: 50 µg/mL this compound in PBS with 10% Fetal Bovine Serum (FBS)[8]
-
Anti-fade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Quenching (Optional):
-
Staining:
-
Washing:
-
Wash the cells three times with PBS to remove excess stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples immediately using a fluorescence microscope equipped with a UV filter set (e.g., excitation at 340-380 nm and emission at 385-470 nm)[1][2][3][4]. Be mindful of photobleaching and limit exposure to the excitation light.
-
Quantitative Data Summary for Filipin Staining (as a proxy for this compound):
| Parameter | Recommended Range/Value | Notes |
| Stock Solution | 1-5 mg/mL in DMSO | Store at -20°C or -80°C, protected from light[1][3][4]. |
| Working Concentration | 50 µg/mL | Titration is recommended to find the optimal concentration[8]. |
| Fixation | 4% PFA | 15 minutes to 1 hour at room temperature[1][7][8]. |
| Incubation Time | 30 minutes - 2 hours | Can be optimized based on cell type and desired signal intensity[1][7]. |
| Excitation Wavelength | 340 - 380 nm | |
| Emission Wavelength | 385 - 470 nm |
Experimental Workflow Diagram
A general workflow for this compound staining.
References
- 1. glpbio.com [glpbio.com]
- 2. abcam.cn [abcam.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. zenodo.org [zenodo.org]
Technical Support Center: Optimizing Levorin A0 for Cholesterol Visualization
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Levorin A0 to visualize unesterified cholesterol. As this compound is a polyene macrolide antibiotic, its properties and application for cholesterol staining are analogous to the more extensively documented probe, Filipin.[1][2] Therefore, the following recommendations are based on established protocols for Filipin and can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound in cholesterol visualization?
A1: this compound, like other polyene macrolide antibiotics, has a high affinity for sterols.[2] It specifically binds to unesterified (free) cholesterol within cellular membranes.[1] This binding event alters the molecule's conformation, leading to a significant increase in its fluorescence, which can then be visualized using fluorescence microscopy. The hydrophobic polyene region of this compound interacts with the cholesterol molecule embedded in the lipid bilayer.
Q2: Can I use this compound on live cells?
A2: It is not recommended to use this compound or similar polyene antibiotics like Filipin on living cells. These molecules disrupt the cell membrane structure upon binding to cholesterol, which can lead to membrane permeabilization and cell lysis.[3] Therefore, staining should be performed on fixed cells or tissues.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is sensitive to light and air. Stock solutions are typically prepared in a solvent like dimethyl sulfoxide (DMSO) or ethanol.[3][4] It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[4] Always thaw an aliquot in a desiccated container before use and discard any unused portion of the thawed aliquot.[3]
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: For polyene macrolides like Filipin, the typical excitation wavelength is in the ultraviolet range, around 340-380 nm, with an emission peak between 385-470 nm.[4][5] It is advisable to determine the optimal spectral settings for your specific microscope and experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | References |
| Weak or No Signal | Suboptimal this compound Concentration: The concentration may be too low for adequate cholesterol binding. | Perform a titration experiment to determine the optimal concentration. Start with a concentration range similar to that used for Filipin (e.g., 25-250 µg/mL). | [6] |
| Degraded this compound: The reagent may have lost its activity due to improper storage or handling (exposure to light, moisture, or repeated freeze-thaw cycles). | Use a fresh aliquot of this compound for each experiment. Ensure proper storage conditions are maintained. | [3][4] | |
| Low Cholesterol Content: The cells or tissue being analyzed may have a naturally low concentration of unesterified cholesterol. | Include a positive control with known high cholesterol content to validate the staining procedure. | [6] | |
| Photobleaching: The fluorescent signal is rapidly quenched upon exposure to the excitation light. | Minimize the exposure time to the excitation light. Use an anti-fade mounting medium. Acquire images immediately after staining. | [4][5] | |
| High Background Signal | Excessive this compound Concentration: Too high a concentration can lead to non-specific binding and high background fluorescence. | Reduce the concentration of this compound used for staining. | [6][7] |
| Inadequate Washing: Insufficient washing after staining can leave unbound this compound, contributing to background noise. | Increase the number and duration of washing steps after the incubation with this compound. | [6][7] | |
| Cell or Tissue Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the signal. | Acquire an unstained control image to assess the level of autofluorescence and adjust imaging settings accordingly. | [6] | |
| Signal Mislocalization or Artifacts | Cell Permeabilization Issues: Inappropriate fixation or the lack of permeabilization can prevent this compound from reaching intracellular cholesterol pools. | Ensure proper cell fixation (e.g., with paraformaldehyde). Permeabilization is generally not required as this compound can cross the fixed membrane, but this may need optimization. | [8] |
| Cholesterol Redistribution: Fixation or staining procedures might alter the natural distribution of cholesterol in the membranes. | Optimize the fixation protocol. Some studies suggest that fixation can impact the appearance of cholesterol-filipin complexes. | [8] |
Experimental Protocols
Standard Protocol for Staining Fixed Cells with this compound
This protocol is adapted from established methods for Filipin staining.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium (preferably with an anti-fade agent)
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate to the desired confluency.
-
Fixation: Carefully remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS, for 5 minutes each wash.
-
Staining: Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 50 µg/mL). Add the working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells two to three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Immediately visualize the samples using a fluorescence microscope with appropriate filter sets (e.g., Ex: 340-380 nm, Em: 385-470 nm).[4][5] Due to rapid photobleaching, minimize light exposure.[4]
Quantitative Data Summary
| Parameter | Recommended Range | Notes | References |
| This compound Stock Solution | 1-25 mg/mL in DMSO or Ethanol | Store in small aliquots at -20°C to -80°C, protected from light and moisture. | [3][4] |
| This compound Working Concentration | 25 - 250 µg/mL | The optimal concentration should be determined empirically for each cell type and experimental condition. | [3] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase background signal. | [4][5] |
| Fixation | 4% Paraformaldehyde for 10-15 min | Other fixatives may be used but should be validated. | [8] |
| Excitation Wavelength | 340 - 380 nm | For UV excitation. | [4][5] |
| Emission Wavelength | 385 - 470 nm | [4][5] |
Visualizations
Caption: Workflow for cholesterol staining with this compound.
Caption: this compound binds to membrane cholesterol, forming a fluorescent complex.
References
- 1. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Nystatin-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abcam.cn [abcam.cn]
- 6. biotium.com [biotium.com]
- 7. mabtech.com [mabtech.com]
- 8. forum.microlist.org [forum.microlist.org]
Technical Support Center: Preventing Levorin A0 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Levorin A0 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound aggregate when I add it to an aqueous buffer?
A1: this compound is a polyene macrolide antibiotic with a pronounced amphipathic character. It possesses a rigid, hydrophobic polyene chain and a more flexible, hydrophilic polyol section. In aqueous solutions, the hydrophobic regions of this compound molecules tend to associate to minimize contact with water, leading to the formation of aggregates. This process is primarily driven by hydrophobic interactions.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] this compound is readily soluble in DMSO, and this stock solution can then be carefully diluted into your aqueous experimental medium.
Q3: What are the primary strategies to prevent this compound aggregation in my experiments?
A3: Several strategies can be employed to prevent the aggregation of this compound in aqueous solutions:
-
Use of a Co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.
-
Formulation with Excipients: Incorporate stabilizing agents such as cyclodextrins or deoxycholate into your formulation.
-
Liposomal Encapsulation: Formulate this compound into liposomes to protect the hydrophobic regions from the aqueous environment.
-
Control of pH and Ionic Strength: The pH and salt concentration of the aqueous solution can significantly impact the solubility and aggregation of this compound.
Q4: How can I detect and quantify this compound aggregation?
A4: Two common and effective methods for detecting and quantifying this compound aggregation are:
-
UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of this compound can indicate aggregation. Monomeric this compound has a characteristic spectrum, and upon aggregation, this spectrum can shift or change in shape.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles indicates the formation of aggregates.
Troubleshooting Guides
Issue 1: Precipitation is observed immediately upon diluting the this compound DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Decrease the final concentration of this compound in the aqueous solution. |
| Rapid dilution | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. |
| High percentage of DMSO in the final solution | Ensure the final concentration of DMSO is kept to a minimum, ideally below 1% (v/v), as high concentrations can be toxic to cells and may still promote aggregation upon dilution. |
| Inappropriate buffer conditions | Optimize the pH and ionic strength of your aqueous buffer. This compound solubility can be pH-dependent. |
Issue 2: The aqueous this compound solution becomes cloudy or shows visible precipitates over time.
| Possible Cause | Troubleshooting Step |
| Time-dependent aggregation | Prepare fresh this compound solutions for each experiment and use them promptly. |
| Temperature fluctuations | Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles. For short-term storage, 2-8°C is often recommended, but long-term storage should be at -20°C or below. |
| Exposure to light | Protect the solution from light, as polyene macrolides can be light-sensitive, which may lead to degradation and aggregation. |
Issue 3: Inconsistent experimental results are obtained with different batches of this compound solutions.
| Possible Cause | Troubleshooting Step |
| Variability in solution preparation | Standardize the protocol for preparing this compound solutions, including the source and purity of DMSO and the aqueous buffer components. |
| Incomplete dissolution of stock solution | Ensure the this compound is completely dissolved in DMSO before diluting it into the aqueous buffer. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Aggregation state affecting biological activity | Characterize the aggregation state of your this compound solution using UV-Vis spectroscopy or DLS before each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary, but avoid excessive heat.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber tubes to protect from light and repeated freeze-thaw cycles.
Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy
Principle: The aggregation of polyene macrolides leads to changes in their electronic absorption spectrum. Typically, a blue shift (hypsochromic shift) of the main absorption band is observed upon aggregation, along with a decrease in the ratio of the longest wavelength peak to the main absorption peak.
Procedure:
-
Prepare a series of this compound solutions in the desired aqueous buffer at different concentrations by diluting the DMSO stock solution.
-
Use the same aqueous buffer containing the same percentage of DMSO as the blank.
-
Record the UV-Vis absorption spectrum from 250 nm to 450 nm.
-
Analyze the spectra for changes in the position and relative intensities of the absorption maxima. A decrease in the ratio of absorbance at ~408 nm to ~385 nm is indicative of aggregation.
Protocol 3: Analysis of this compound Aggregates by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic diameter of the particles can be determined. Larger particles (aggregates) will diffuse more slowly, resulting in a larger measured hydrodynamic diameter.
Procedure:
-
Prepare the this compound solution in the desired aqueous buffer, filtered through a 0.22 µm filter to remove dust and other contaminants.
-
Allow the instrument to equilibrate to the desired temperature.
-
Place the sample in a clean, dust-free cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the average hydrodynamic diameter and the polydispersity index (PDI). An increase in the average diameter and/or a high PDI can indicate the presence of aggregates.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water | Sparingly soluble | [2] |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very slightly soluble |
Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on this compound Aggregation (Hypothetical Data for Illustrative Purposes)
| HP-β-CD Concentration (mM) | Average Hydrodynamic Diameter (nm) by DLS | Polydispersity Index (PDI) | UV-Vis A408/A385 Ratio |
| 0 | >1000 | >0.5 | <1.0 |
| 5 | 250 | 0.3 | 1.2 |
| 10 | 150 | 0.2 | 1.5 |
| 20 | 100 | 0.15 | 1.8 |
Visualizations
References
Technical Support Center: Minimizing Levorin A0-Induced Cytotoxicity in Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Levorin A0-induced cytotoxicity during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity?
This compound is a polyene antibiotic that binds to sterols within cell membranes. In mammalian cells, its primary target is cholesterol. This binding can disrupt the plasma membrane's integrity, leading to the formation of pores, ion leakage, and ultimately, cell death.[1] While useful for visualizing cholesterol-rich domains, this interaction is the primary source of its cytotoxic effects.
Q2: What are the visible signs of this compound-induced cytotoxicity in live-cell imaging?
Common indicators of cytotoxicity during live-cell imaging include:
-
Membrane Blebbing: The formation of spherical protrusions from the cell membrane.[2]
-
Cell Shrinkage or Rounding: A noticeable change in cell morphology.[2]
-
Vacuole Formation: The appearance of large, membrane-bound organelles within the cytoplasm.[3]
-
Detachment from the Substrate: Adherent cells may lose their attachment and float into the medium.[2]
-
Increased Fluorescence of Cell Death Markers: Co-staining with viability dyes like Propidium Iodide (PI) or SYTOX Green will show increased signal in dying cells.
Q3: What is the recommended starting concentration for this compound in live-cell imaging?
While specific optimal concentrations are cell-type dependent and require empirical determination, a starting point can be inferred from similar polyene antibiotics like filipin. For filipin, concentrations as low as 30 µM with short incubation times (e.g., 10 minutes) have been used for live-cell imaging.[4] It is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that provides a usable signal with minimal impact on cell viability for your specific cell line and experimental duration.
Q4: How can I assess the level of cytotoxicity in my experiment?
To quantify cytotoxicity, you can use cell-impermeant nucleic acid stains that only enter cells with compromised membranes.
| Dye | Excitation (nm) | Emission (nm) | Notes |
| Propidium Iodide (PI) | ~535 | ~617 | Binds to DNA, emits red fluorescence. A common marker for late apoptosis/necrosis. |
| SYTOX Green | ~504 | ~523 | Binds to nucleic acids, emits green fluorescence. Cannot cross the membrane of live cells. |
| Ethidium Homodimer-1 | ~528 | ~617 | A high-affinity DNA dye that is excluded by live cells. |
These dyes can be added to the imaging medium and monitored over the course of the experiment. An increase in the number of fluorescently labeled cells indicates an increase in cell death.
Q5: Are there alternatives to this compound for imaging cholesterol in live cells?
Yes, several fluorescent cholesterol analogs are available that may exhibit lower cytotoxicity. These molecules are designed to mimic the behavior of natural cholesterol.
| Alternative Probe | Excitation (nm) | Emission (nm) | Key Features |
| Dehydroergosterol (DHE) | ~325 | ~420-480 | An intrinsically fluorescent sterol that closely mimics cholesterol behavior.[3] |
| NBD-Cholesterol | ~467 | ~538 | A cholesterol molecule tagged with a nitrobenzoxadiazole (NBD) fluorophore. |
| TopFluor-Cholesterol (TF-Chol) | ~495 | ~505 | A cholesterol analog labeled with a BODIPY-based dye, known for its brightness and photostability. |
Troubleshooting Guides
Problem 1: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Excess this compound Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background. |
| Inadequate Washing | If your protocol includes a wash step, ensure it is thorough enough to remove unbound this compound. For wash-free protocols, consider a brief rinse if background is problematic. |
| Autofluorescence | Image a control sample of unstained cells under the same conditions to assess the level of natural autofluorescence. Use of phenol red-free media can reduce background. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are optimized for this compound's spectral properties. |
Problem 2: Rapid photobleaching of the this compound signal.
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal. |
| Long Exposure Times | Use the shortest possible exposure time for image acquisition. |
| Continuous Illumination | Use an imaging setup that only illuminates the sample during acquisition (e.g., shuttered light source). Avoid continuous exposure. |
| Oxygen Radicals | Consider using an antifade mounting medium designed for live-cell imaging to reduce photobleaching. |
Problem 3: Significant cell death observed shortly after adding this compound.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | This is the most likely cause. Perform a titration to find the lowest effective concentration. |
| Long Incubation Time | Reduce the incubation time with this compound before imaging. |
| Suboptimal Cell Health | Ensure cells are healthy and not overly confluent before starting the experiment. Stressed cells are more susceptible to cytotoxicity. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the media is non-toxic (typically <0.1%). |
Experimental Protocols
Protocol 1: Basic Staining with this compound for Live-Cell Imaging
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-50 µM).
-
Staining: Remove the culture medium from the cells and gently add the this compound-containing medium.
-
Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C, protected from light.
-
Imaging: Proceed with live-cell imaging. For initial experiments, it is advisable to image immediately after incubation to observe acute cytotoxic effects.
Protocol 2: Assessing Cytotoxicity of this compound
-
Cell Preparation: Plate cells in a multi-well, glass-bottom plate.
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in imaging medium.
-
Prepare a solution of a cell death marker (e.g., Propidium Iodide at 1 µg/mL or SYTOX Green at a final concentration of 50 nM) in the same imaging medium.
-
-
Experimental Setup:
-
Negative Control: Wells with imaging medium and the cell death marker, but no this compound.
-
Positive Control: Wells with a known cytotoxic agent (e.g., digitonin or staurosporine) and the cell death marker.
-
Experimental Wells: Wells with the different concentrations of this compound and the cell death marker.
-
-
Image Acquisition:
-
Acquire a baseline image (brightfield and the fluorescence channel for the cell death marker) before adding the reagents.
-
Add the prepared reagents to the respective wells.
-
Perform time-lapse imaging at desired intervals (e.g., every 15-30 minutes) for the duration of your experiment.
-
-
Analysis: Quantify the number of fluorescent cells (dead) relative to the total number of cells (from brightfield) at each time point for each concentration.
Signaling Pathways and Visualizations
This compound-Induced Cytotoxicity Pathway
This compound's interaction with membrane cholesterol is the initiating event for cytotoxicity. This can lead to two primary modes of cell death: necrosis and apoptosis.
-
Necrosis: At high concentrations, the rapid and extensive membrane damage caused by this compound can lead to a loss of membrane integrity, cell swelling, and lysis, which is characteristic of necrotic cell death.
-
Apoptosis: At lower concentrations, the membrane perturbation might be a stress signal that triggers programmed cell death, or apoptosis. This is a more controlled process involving a cascade of enzymes called caspases.
Below are diagrams illustrating the potential pathways.
Caption: A troubleshooting workflow for identifying and mitigating this compound-induced cytotoxicity.
Caption: Potential signaling pathways for this compound-induced cytotoxicity.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Imaging
Welcome to the technical support center for fluorescence imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments, particularly when working with novel or challenging fluorescent probes. While the following information is broadly applicable, we will use "Fluorophore X" as a placeholder for your specific fluorescent probe, such as Levorin A0.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence imaging?
The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy. It quantifies the strength of the desired fluorescent signal from your target relative to the level of background noise.[1][2] A high SNR is essential for obtaining clear, high-contrast images where fine details are easily distinguishable. Conversely, a low SNR can obscure important features, making data interpretation difficult and unreliable.[1]
Q2: What are the common sources of noise in my fluorescence imaging experiments?
Noise in fluorescence imaging can originate from several sources, broadly categorized as:
-
Sample-Related Background:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and lipofuscin.[3] Fixatives such as glutaraldehyde can also introduce autofluorescence.[3]
-
Nonspecific Binding: The fluorescent probe binding to off-target sites.
-
Unbound Fluorophores: Residual fluorescent molecules that were not washed away.[4]
-
-
System-Related Background:
-
Media and Consumables:
Q3: My signal is very weak. How can I increase it?
There are several strategies to boost your fluorescent signal:
-
Optimize Fluorophore Concentration: Titrate the concentration of your fluorescent probe to find the optimal balance between strong signal and low background.[4]
-
Use High-Quality Optics: Employ objectives with a high numerical aperture (NA) to collect more light.[9][10]
-
Increase Excitation Intensity: A stronger excitation light will generate more fluorescence, but be mindful of phototoxicity and photobleaching.[1][11]
-
Adjust Exposure Time and Gain: Longer exposure times and higher detector gain can amplify the signal, but may also increase noise.[5][11][12]
-
Signal Amplification Techniques: For antibody-based labeling, consider indirect immunofluorescence or methods like Tyramide Signal Amplification (TSA) to increase the number of fluorophores at the target site.[13]
Q4: The background in my images is too high. What can I do to reduce it?
High background can be tackled from multiple angles:
-
Improve Washing Steps: Increase the number and duration of washes after staining to remove unbound probes.[4]
-
Use an Antifade Reagent with Quenching Properties: Some mounting media contain antifade agents that can also help quench background fluorescence.
-
Optimize Blocking: For immunofluorescence, ensure you are using an appropriate blocking buffer to prevent nonspecific antibody binding.
-
Switch to a Different Fluorophore: If autofluorescence is an issue, choose a probe that excites and emits in a different spectral range, such as the far-red or near-infrared, where autofluorescence is typically lower.[4][13][14]
-
Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium before imaging to reduce background fluorescence.[3][9]
-
Use Glass-Bottom Dishes: Image your samples in glass-bottom dishes or plates to minimize fluorescence from the vessel itself.[4]
-
Computational Background Subtraction: Utilize software tools to subtract background noise from your images post-acquisition.[7][8]
Q5: How do I address autofluorescence in my samples?
Autofluorescence can be a significant challenge. Here are some specific strategies to mitigate it:
-
Spectral Unmixing: If your microscope has a spectral detector, you can capture the emission spectrum of the autofluorescence from an unstained control sample and then computationally subtract it from your stained sample's image.
-
Photobleaching: Before labeling your sample, you can intentionally photobleach the autofluorescent components by exposing the sample to high-intensity light.[3]
-
Autofluorescence Quenching Reagents: Commercially available reagents like Sudan Black B or TrueBlack® can be used to quench autofluorescence, particularly from lipofuscin.[13]
-
Choose the Right Fluorophore: Select a bright fluorophore that emits in a region of the spectrum where autofluorescence is minimal (e.g., far-red).[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient fluorophore excitation or emission. | Check the excitation and emission spectra of your fluorophore and ensure they match your microscope's light source and filters.[15] |
| Low fluorophore concentration. | Increase the concentration of your fluorescent probe. Perform a titration to find the optimal concentration.[4] | |
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an antifade mounting medium.[1][5] | |
| Incorrect sample preparation. | Review your staining protocol for any errors. Ensure proper fixation and permeabilization if required. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after staining to remove unbound probe.[4] |
| Autofluorescence. | Image an unstained control to confirm autofluorescence. Use a fluorophore in a different spectral range or employ an autofluorescence quenching reagent.[3] | |
| Nonspecific antibody binding (for immunofluorescence). | Optimize your blocking step with an appropriate blocking buffer. | |
| High fluorophore concentration. | Reduce the concentration of your fluorescent probe.[4] | |
| Image Appears Noisy or "Grainy" | Low photon count. | Increase exposure time or excitation intensity to collect more photons.[11] Use a more sensitive detector if available. |
| High detector gain. | Decrease the detector gain, as high gain can amplify noise.[9] | |
| Detector noise. | Cool the camera if possible to reduce thermal noise. Use image averaging or accumulation to reduce random noise.[1] | |
| Inconsistent Results Between Experiments | Variations in imaging parameters. | Standardize all imaging settings (laser power, exposure time, gain, objective) for all samples within an experiment.[12] |
| Fluorophore degradation. | Store fluorophores properly, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.[16] | |
| Inconsistent sample preparation. | Follow a standardized and well-documented protocol for all sample preparation steps. |
Experimental Protocols
Protocol 1: Determining Optimal Fluorophore Concentration
-
Prepare a dilution series of your fluorescent probe (e.g., Fluorophore X) in your staining buffer. A good starting point is a series of 5 concentrations: 10x, 5x, 2x, 1x, and 0.5x of the manufacturer's recommended concentration.
-
Stain your samples (cells or tissue sections) with each concentration according to your standard protocol. Include a negative control sample with no fluorescent probe.
-
Image all samples using identical acquisition settings (laser power, exposure time, gain).
-
Analyze the images to determine the concentration that provides the brightest signal on your target structure with the lowest background fluorescence. This can be done by measuring the mean fluorescence intensity of the target and a background region in each image.
-
Calculate the signal-to-background ratio for each concentration by dividing the mean intensity of the target by the mean intensity of the background.
-
Select the concentration that yields the highest signal-to-background ratio for future experiments.
Protocol 2: Autofluorescence Characterization and Mitigation
-
Prepare two samples: one stained with your complete protocol and one "unstained" control that has gone through all the same preparation steps (fixation, permeabilization, etc.) but without the addition of the fluorescent probe.
-
Image the unstained control using the same filter sets you intend to use for your stained sample. This will reveal the extent and spectral properties of the autofluorescence.
-
If significant autofluorescence is present , consider the following mitigation strategies:
-
Spectral Shift: If the autofluorescence is prominent in one channel (e.g., green), try staining your target with a fluorophore that emits in a different channel (e.g., red or far-red).
-
Autofluorescence Quenching: Treat your samples with a commercial autofluorescence quenching reagent according to the manufacturer's instructions.
-
Computational Subtraction: If your imaging software supports it, acquire a separate image of the autofluorescence channel and subtract it from your signal channel.
-
Visual Guides
Caption: Workflow for optimizing the signal-to-noise ratio in fluorescence imaging experiments.
Caption: A logical decision tree for troubleshooting common causes of low signal-to-noise ratio.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. emmanuelgenet.free.fr [emmanuelgenet.free.fr]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. precipoint.com [precipoint.com]
- 6. youtube.com [youtube.com]
- 7. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of background subtraction [help.imageanalyst.net]
- 9. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 11. portlandpress.com [portlandpress.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 14. Essential parameters to consider for the characterization of optical imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
Technical Support Center: Addressing Non-Specific Binding of Levorin A0
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Levorin A0 in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyene antibiotic. Its primary mechanism of action involves binding to sterols, such as ergosterol in fungal cell membranes and cholesterol in mammalian cell membranes. This binding leads to the formation of ion channels, disrupting membrane integrity and causing leakage of cellular contents.[1][2][3]
Q2: What causes non-specific binding of this compound in complex samples?
Non-specific binding of this compound in complex samples, such as serum or plasma, can be attributed to several factors:
-
Hydrophobic Interactions: The lipophilic nature of the polyene macrolide ring of this compound can lead to non-specific binding to hydrophobic pockets in proteins like serum albumin and other plasma proteins.[4]
-
Interaction with Lipids and Lipoproteins: Due to its affinity for sterols, this compound can bind to cholesterol-rich structures like lipoproteins and cell membranes present in the sample.[5]
-
Electrostatic Interactions: The charged functional groups on the this compound molecule can interact with oppositely charged residues on proteins and other biomolecules.
Q3: How can I differentiate between specific and non-specific binding of this compound?
Distinguishing between specific and non-specific binding is crucial for accurate data interpretation. Here are a few approaches:
-
Competition Assays: Use an excess of an unlabeled competitor that is known to bind to the specific target of this compound. A decrease in the binding of labeled this compound in the presence of the competitor indicates specific binding.
-
Saturation Binding Experiments: Specific binding is typically saturable, meaning there is a finite number of specific binding sites. In contrast, non-specific binding is often linear and non-saturable with increasing concentrations of this compound.
-
Control Surfaces/Matrices: In surface-based assays like Surface Plasmon Resonance (SPR), use a control surface without the target molecule to measure the extent of non-specific binding to the surface itself.
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding of this compound in your experiments.
Problem: High background signal or inconsistent results in binding assays.
High background and variability are often indicative of significant non-specific binding. The following workflow can help identify and address the root cause.
Caption: A stepwise workflow for troubleshooting non-specific binding.
Step 1: Optimize Buffer Conditions
Non-specific binding is often sensitive to the composition of the assay buffer.
| Parameter | Recommendation | Rationale |
| pH | Test a range of pH values around the physiological pH (7.4). | The charge of both this compound and potentially interacting proteins can be altered by pH, influencing electrostatic interactions. |
| Salt Concentration | Increase the ionic strength by adding NaCl (e.g., 150 mM to 500 mM). | Higher salt concentrations can disrupt non-specific electrostatic interactions. |
| Detergents | Add a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%). | Detergents can help to block hydrophobic surfaces and prevent aggregation of both this compound and proteins in the sample. |
Step 2: Incorporate Blocking Agents
Blocking agents are inert molecules that occupy potential non-specific binding sites.
| Blocking Agent | Recommended Concentration | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v) | BSA is a commonly used blocking agent that can effectively reduce non-specific binding to surfaces and other proteins. |
| Non-fat Dry Milk | 1 - 5% (w/v) | A cost-effective alternative to BSA, but may not be suitable for all assays due to its complex composition. |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Can be effective in reducing non-specific binding, particularly in surface-based assays. |
Step 3: Modify Assay Format
The design of your experiment can significantly impact the level of non-specific binding.
-
Immobilization Strategy: If using a surface-based assay, consider different methods for immobilizing your target molecule. Covalent attachment may be preferable to passive adsorption.
-
Equilibrium Dialysis: This technique physically separates the bound and unbound this compound, which can help to minimize non-specific interactions with assay surfaces.[6][7]
-
Homogeneous Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) are performed in solution and can be less prone to surface-related non-specific binding.
Step 4: Refine Sample Preparation
Complex samples can be a major source of non-specific binding.
-
Sample Dilution: Diluting the complex sample can reduce the concentration of interfering substances.
-
Depletion of Abundant Proteins: Consider using commercially available kits to deplete highly abundant proteins like albumin from serum or plasma samples.
-
Filtration: Filtering the sample through a low-protein-binding filter can remove aggregates that may contribute to non-specific binding.
Quantitative Data Summary
| Molecule | Binding Partner | Assay Method | Dissociation Constant (Kd) | Notes |
| This compound (Example) | Fungal Ergosterol | SPR | ~ 1 µM | Expected specific, high-affinity interaction. |
| This compound (Example) | Human Serum Albumin | Equilibrium Dialysis | > 100 µM | Example of weak, non-specific binding. |
| This compound (Example) | Cholesterol | ITC | ~ 10-50 µM | Moderate affinity, potential for off-target effects. |
This data is for illustrative purposes only and does not represent experimentally validated values for this compound.
Detailed Experimental Protocols
Protocol 1: Assessing Non-Specific Binding using Equilibrium Dialysis
This protocol allows for the determination of the fraction of this compound that binds non-specifically to proteins in a complex sample like human serum.
Materials:
-
Dialysis membrane with a molecular weight cutoff (MWCO) that retains proteins but allows free passage of this compound
-
This compound stock solution
-
Human serum (or other complex sample)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical system for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of this compound in PBS at a known concentration.
-
Set up the equilibrium dialysis device according to the manufacturer's instructions.
-
In the sample chamber, add the human serum.
-
In the buffer chamber, add the this compound solution in PBS.
-
As a control, set up a device with PBS in both chambers to determine the time to equilibrium and to account for any non-specific binding to the device itself.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, determined from the control experiment).
-
After incubation, carefully collect samples from both the sample and buffer chambers.
-
Quantify the concentration of this compound in both chambers using a validated analytical method.
-
Calculate the percentage of bound this compound using the following formula: % Bound = ([this compound]total - [this compound]free) / [this compound]total * 100 where [this compound]total is the initial concentration and [this compound]free is the concentration in the buffer chamber at equilibrium.
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of this compound involves the formation of ion channels in sterol-containing membranes. This disruption of ion homeostasis can trigger various downstream cellular events.
Caption: Putative signaling cascade initiated by this compound.
This guide provides a foundational framework for addressing the challenges of non-specific binding of this compound. For further assistance, please consult the relevant scientific literature or contact your technical support representative.
References
- 1. dspace.khazar.org [dspace.khazar.org]
- 2. How do ionic channel properties depend on the structure of polyene antibiotic molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. [Binding of the aromatic heptaen levorin and the nonaromatic heptaen amphotericin B with proteins and lipoproteins of the blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties [mdpi.com]
- 9. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cholesterol Staining with Polyene Macrolides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing polyene macrolide antibiotics, such as Levorin A0 and Filipin, for the fluorescent detection of unesterified cholesterol in cells and tissues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind cholesterol staining with this compound/Filipin?
This compound and Filipin are polyene macrolides that bind specifically to unesterified (free) cholesterol in cellular membranes. Upon binding, they exhibit enhanced fluorescence, allowing for the visualization of cholesterol-rich domains within the cell. This interaction is based on the sterol's 3β-hydroxyl group.
Q2: Why am I seeing high background fluorescence in my images?
High background fluorescence can be caused by several factors:
-
Excessive Stain Concentration: Using too high a concentration of the staining solution can lead to non-specific binding and high background.
-
Inadequate Washing: Insufficient washing after the staining step will leave unbound fluorophore in the sample.
-
Autofluorescence: Some cell types or tissues naturally exhibit autofluorescence.
-
Ambient Light: Exposure to room light during the staining or imaging process can increase background noise.[1]
Q3: My fluorescent signal is fading very quickly. What is happening?
This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore upon exposure to light.[1] Filipin and related compounds are particularly susceptible to rapid photobleaching. To minimize this, reduce the exposure time and illumination intensity on the microscope. It is crucial to analyze the samples immediately after staining.[2]
Q4: Can I use this compound/Filipin for live-cell imaging?
While it is possible, it is generally not recommended for extended live-cell imaging. These compounds can sequester cholesterol from membranes, potentially disrupting normal cellular processes and leading to cytotoxicity.[1] For live-cell imaging of cholesterol dynamics, consider using fluorescently-tagged protein probes like the D4 fragment of perfringolysin O (PFO-D4).[3][4][5]
Q5: Can I quantify cholesterol levels using this compound/Filipin staining?
Yes, it is possible to perform semi-quantitative analysis of cholesterol distribution. However, obtaining absolute quantification can be challenging due to factors like photobleaching and potential variations in stain penetration. For more precise quantification, consider methods like flow cytometry or automated image analysis pipelines.[3][4]
Troubleshooting Guide
This guide addresses common artifacts and provides solutions to overcome them during cholesterol staining experiments.
| Problem/Artifact | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low Cholesterol Content: The sample may have naturally low levels of unesterified cholesterol. - Stain Degradation: this compound/Filipin solutions are unstable and light-sensitive.[2] - Fixation Issues: Improper fixation can mask cholesterol binding sites. | - Use a positive control, such as cells treated with a cholesterol transport inhibitor like U18666A.[2] - Prepare fresh staining solutions and protect them from light. Store aliquots at -80°C.[2] - Optimize fixation conditions. Paraformaldehyde is a commonly used fixative. |
| Uneven Staining | - Incomplete Stain Penetration: The stain may not have reached all cellular compartments. - Cell Clumping: Dense cell clusters can prevent uniform staining. | - Increase the incubation time with the staining solution. - Ensure cells are well-separated and not overly confluent. |
| "Hot Spots" or Punctate Staining | - Cholesterol Accumulation: This may represent true biological phenomena, such as cholesterol accumulation in late endosomes/lysosomes.[3][5] - Stain Precipitation: The staining solution may have precipitated. | - Correlate with known cellular markers for specific organelles. - Filter the staining solution before use. |
| Nuclear Bubbling Artifact | - Poor Fixation and High Heat: This can cause proteins in the nucleus to coagulate.[6] | - Ensure proper and thorough fixation of the sample. - Avoid high temperatures during slide drying.[6] |
| Floaters/Contamination | - Contaminated Reagents or Water Baths: Extraneous debris can settle on the sample.[6] | - Maintain clean working areas and use filtered reagents.[6] |
Experimental Protocols
Protocol 1: Staining of Unesterified Cholesterol in Cultured Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
This compound/Filipin stock solution (e.g., 5 mg/mL in DMSO or ethanol)
-
Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Mounting Medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the working staining solution by diluting the stock solution in the staining buffer to the desired final concentration (e.g., 50 µg/mL).
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image immediately using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm).[2]
Protocol 2: Enhancing Intracellular Cholesterol Visualization
To better visualize intracellular cholesterol pools, plasma membrane cholesterol can be selectively extracted prior to fixation.[4]
Materials:
-
Methyl-β-cyclodextrin (MβCD)
-
All materials from Protocol 1
Procedure:
-
Before fixation, treat living cells with a low concentration of MβCD (e.g., 10 mM) in serum-free medium for a short period (e.g., 15-30 minutes).
-
Proceed with the fixation and staining steps as described in Protocol 1.
Visualizations
Caption: Standard experimental workflow for cholesterol staining.
Caption: Troubleshooting logic for common staining artifacts.
References
- 1. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 2. abcam.cn [abcam.cn]
- 3. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 6. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Validation & Comparative
Visualizing Lipid Rafts: A Comparative Guide to Levorin A0 and Filipin
For researchers, scientists, and drug development professionals navigating the intricate world of cellular membranes, the visualization of lipid rafts is a critical technique. These specialized microdomains, enriched in cholesterol and sphingolipids, play a pivotal role in cellular signaling, protein trafficking, and viral entry. Among the tools available for their study, the polyene antibiotics filipin and Levorin A0 have emerged as fluorescent probes capable of binding to cholesterol, the cornerstone of lipid rafts. This guide provides a comprehensive comparison of this compound and filipin to aid in the selection of the most appropriate tool for your research needs.
While filipin is a well-established and widely used probe for cholesterol visualization, this compound remains a less characterized alternative. This guide aims to present the available data for both compounds; however, a significant disparity in the depth of scientific literature exists. Filipin has been extensively studied, with a wealth of information on its fluorescent properties, binding characteristics, and established protocols. In contrast, specific experimental data for this compound, particularly in the context of lipid raft imaging, is sparse in publicly available scientific literature.
Quantitative Comparison of Physicochemical and Spectroscopic Properties
A direct quantitative comparison of the performance of this compound and filipin for visualizing lipid rafts is hampered by the limited data available for this compound. The following table summarizes the known properties of both compounds.
| Property | This compound | Filipin III |
| Molecular Formula | C₅₉H₈₄N₂O₁₇ | C₃₅H₅₈O₁₁ |
| Molecular Weight | 1093.32 g/mol | 654.84 g/mol |
| Excitation Maximum | Not reported | ~340-380 nm[1][2] |
| Emission Maximum | Not reported | ~385-470 nm[1][2] |
| Quantum Yield | Not reported | Not typically reported; known to photobleach rapidly[1][3] |
| Photostability | Not reported | Prone to rapid photobleaching[1][3] |
| Cholesterol Binding Affinity | Not reported | High affinity for unesterified cholesterol[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) | Soluble in DMSO and ethanol[3] |
| Cytotoxicity | Not reported | Known to be cytotoxic and can perturb membrane structure |
Experimental Protocols
Filipin Staining Protocol for Lipid Raft Visualization in Cultured Cells
This protocol is a standard method for staining fixed cells with filipin to visualize cholesterol-rich domains.
Materials:
-
Filipin III complex
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Glycine
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Quenching:
-
Incubate the cells with 0.1 M glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.
-
Wash the cells three times with PBS.
-
-
Filipin Staining:
-
Prepare a stock solution of filipin in DMSO (e.g., 5 mg/mL). Store protected from light at -20°C.
-
Prepare a fresh working solution of filipin in PBS (e.g., 50 µg/mL).
-
Incubate the cells with the filipin working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope equipped with a UV excitation filter (around 340-380 nm) and an emission filter (around 385-470 nm).
-
Note: Filipin is highly susceptible to photobleaching, so minimize exposure to the excitation light.
-
Visualizing the Staining Workflow
The following diagram illustrates the general workflow for staining lipid rafts using a cholesterol-binding fluorescent probe like filipin.
Caption: Workflow for staining lipid rafts.
Signaling Pathway Involving Lipid Rafts
Lipid rafts are critical organizing centers for numerous signaling pathways. A well-studied example is the role of lipid rafts in T-cell receptor (TCR) signaling. Upon antigen presentation, TCRs and their co-receptors cluster within lipid rafts, facilitating the recruitment and activation of downstream signaling molecules.
Caption: TCR signaling pathway in lipid rafts.
Conclusion
Filipin remains the gold standard for fluorescently labeling cholesterol within lipid rafts due to a large body of supporting literature and well-defined protocols. Its primary drawbacks are its cytotoxicity and rapid photobleaching. This compound, as a fellow polyene antibiotic, holds potential as an alternative probe. However, the current lack of published data on its fluorescence properties, cholesterol binding characteristics, and specific protocols for cellular imaging makes it a challenging choice for researchers. Further investigation into the utility of this compound for visualizing lipid rafts is warranted to determine if it offers any advantages over filipin, such as improved photostability or reduced cytotoxicity. Until such data becomes available, filipin remains the more reliable and characterized tool for this application.
References
Comparison Guide: Levorin A0 vs. Genetically-Encoded Cholesterol Sensors for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The dynamic landscape of cholesterol within cellular membranes is central to numerous physiological processes, from signal transduction to membrane trafficking. Visualizing and quantifying the distribution of cholesterol in living cells is therefore critical for understanding cellular health and disease. This guide provides an objective comparison of two distinct classes of tools for this purpose: the polyene antibiotic Levorin A0 (represented by its well-studied counterpart, filipin) and genetically-encoded cholesterol sensors, such as those based on Perfringolysin O Domain 4 (D4).
Mechanisms of Action
This compound / Filipin: The Intercalating Probe
This compound belongs to the polyene antibiotic family, which includes the widely used cholesterol probe, filipin. These small molecules function by directly binding to the 3-β-hydroxyl group of unesterified cholesterol within membranes.[1] This binding leads to the formation of fluorescent complexes that intercalate into the lipid bilayer. The resulting fluorescence intensity correlates with the local concentration of accessible cholesterol. However, this binding mechanism can also perturb membrane structure and sequester cholesterol, potentially interfering with normal cellular functions like endocytosis.[1][2]
References
A Comparative Guide to Quantitative Cholesterol Analysis: Fluorometric, Colorimetric, and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is crucial for understanding cellular processes, diagnosing diseases, and evaluating therapeutic interventions. While numerous methods exist, choosing the most appropriate technique depends on factors such as sensitivity, sample type, throughput, and the specific research question. This guide provides an objective comparison of a widely used fluorometric assay with alternative methods, supported by experimental data and detailed protocols.
Methodology Overview
The quantification of cholesterol can be broadly categorized into several approaches:
-
Enzymatic-Fluorometric Assays: These methods offer high sensitivity and are suitable for high-throughput screening. They rely on a series of enzymatic reactions that ultimately produce a highly fluorescent compound proportional to the cholesterol concentration.
-
Enzymatic-Colorimetric Assays: Similar to fluorometric assays, these also use an enzyme-coupled reaction. However, the final product is a colored compound, and the concentration is determined by measuring its absorbance.
-
Fluorescence Microscopy with Filipin: Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol. This method is primarily used for visualizing and semi-quantitatively assessing the distribution of unesterified cholesterol within cells and tissues.
-
Chromatographic Methods (HPLC and GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that separate cholesterol from other lipids before quantification. GC-MS is often considered the gold standard for its high accuracy and specificity.[1][2][3]
Quantitative Data Comparison
The performance of each method varies in terms of its detection range and sensitivity. The following tables summarize the key quantitative data for fluorometric, colorimetric, and chromatographic techniques.
Table 1: Performance Characteristics of Cholesterol Quantification Methods
| Method | Detection Principle | Typical Linear Range | Limit of Detection (LOD) / Quantification (LOQ) | Common Sample Types |
| Enzymatic-Fluorometric Assay | Fluorescence (e.g., Ex/Em = 535/587 nm) | 0.1 - 0.5 µ g/well or 0-20 µM[4] | LOD: ~1 µM[4], 5 pmol (2 ng)/well[5] | Serum, Plasma, Cell/Tissue Lysates[6][7][8] |
| Enzymatic-Colorimetric Assay | Absorbance (e.g., 570 nm) | 1 - 5 µ g/well or 0-100 µM[4] | LOD: ~1 µM[4], 5 mg/dL[9] | Serum, Plasma, Cell/Tissue Lysates[10][11] |
| Filipin Staining | Fluorescence Microscopy | Semi-quantitative | Not applicable for absolute quantification | Cultured Cells, Tissue Sections[12][13] |
| HPLC-UV | UV Absorbance (e.g., 205 nm) | 50 - 3000 µg/g[14] | LOD: 0.08 µg/mL[14], LOQ: 62.5 ng/µL[15] | Food matrices, Tissues[14][15] |
| GC-MS | Mass Spectrometry | 0.1 - 15 mmol/L[3] | LOD: < 5 ng/mL, LOQ: < 10 ng/mL[16] | Serum, Tissues[3][16] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate comparison. Below are the summarized experimental protocols for the key methods discussed.
Enzymatic-Fluorometric Assay Protocol
This protocol is based on a typical commercial assay kit.
Principle: Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol. Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red, MaxiProbe) to generate a highly fluorescent product.[5][8]
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a series of cholesterol standards from a stock solution, typically ranging from 0 to 20 µM.[4]
-
Reaction Setup:
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[18]
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 530-570 nm, Em: 590-600 nm).[6]
-
Quantification: Calculate the cholesterol concentration in the samples by comparing their fluorescence values to the standard curve.
Filipin Staining for Cellular Cholesterol
This method allows for the visualization of free cholesterol in fixed cells.
Principle: Filipin binds specifically to the 3-β-hydroxyl group of unesterified cholesterol, forming fluorescent complexes within cell membranes.
Procedure:
-
Cell Culture: Seed and grow cells on coverslips in a multi-well plate. Treat with experimental compounds as required.[19]
-
Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 10-60 minutes at room temperature.[13][19]
-
Quenching: Quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[13][19]
-
Staining:
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter set (e.g., Ex: 340-380 nm, Em: 385-470 nm).[13][19] Note that Filipin fluorescence is prone to rapid photobleaching.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for cholesterol analysis using GC-MS, a gold-standard method.[3]
Principle: Lipids are extracted from the sample, and cholesterol esters are often hydrolyzed (saponification). The resulting free cholesterol is then derivatized to make it volatile. The derivatized cholesterol is separated by gas chromatography and detected by mass spectrometry, allowing for precise quantification, often using a deuterated internal standard.[3][16]
Procedure:
-
Lipid Extraction:
-
Saponification (Optional but common): Hydrolyze cholesterol esters by heating the lipid extract with alcoholic potassium hydroxide.
-
Derivatization: Derivatize the extracted sterols to form trimethylsilyl (TMS) ethers to increase their volatility for GC analysis.[16]
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., Agilent CP-Sil 8 CB) with helium as the carrier gas.[20]
-
Employ a temperature gradient to separate the components. For example, an initial oven temperature of 100°C, ramped to 318°C.[20]
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.[21]
-
-
Quantification: Determine the cholesterol concentration by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve.
Comparison of Alternatives
Table 2: Qualitative Comparison of Cholesterol Quantification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Enzymatic-Fluorometric | - High sensitivity[5]- High throughput- Simple, one-step procedure[5]- Small sample volume required | - Potential interference from sample components- Requires a fluorescence plate reader | High-throughput screening of serum, plasma, and cell lysates. |
| Enzymatic-Colorimetric | - Simple and robust- Less expensive equipment than fluorometry- High throughput | - Lower sensitivity compared to fluorometric assays- More susceptible to colorimetric interference | Routine quantification of cholesterol in clinical and research samples where high sensitivity is not paramount. |
| Filipin Staining | - Provides spatial distribution of free cholesterol within cells- Relatively simple staining procedure | - Semi-quantitative at best- Prone to rapid photobleaching- Does not detect cholesteryl esters | Visualizing changes in subcellular cholesterol distribution and localization. |
| HPLC-UV | - Good accuracy and precision[15]- Can separate cholesterol from other sterols | - Requires sample derivatization in some cases- More complex sample preparation than enzymatic assays- Lower throughput[22] | Quantification of cholesterol in complex matrices like food and tissues when MS is not available. |
| GC-MS | - "Gold standard" in terms of accuracy and specificity[3]- Highly sensitive and quantitative- Can identify and quantify multiple sterols simultaneously[23] | - Laborious and time-consuming sample preparation[3]- Requires expensive, specialized equipment- Requires derivatization | Definitive quantification of cholesterol and its metabolites; validation of other methods. |
Conclusion
The choice of method for quantitative cholesterol analysis is a trade-off between sensitivity, throughput, cost, and the level of detail required. Enzymatic-fluorometric assays provide an excellent balance of high sensitivity and high throughput, making them ideal for screening large numbers of samples in drug discovery and cellular research. Enzymatic-colorimetric assays are a cost-effective alternative for routine analysis. For visualizing the subcellular localization of free cholesterol, Filipin staining remains a valuable tool, though it is not truly quantitative. When the highest level of accuracy and specificity is required, particularly for complex samples or for validating results from other methods, GC-MS is the undisputed gold standard, with HPLC offering a reliable, albeit less sensitive, chromatographic alternative.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluorometric method for the enzymatic determination of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tabaslab.com [tabaslab.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. probiotek.com [probiotek.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. zenodo.org [zenodo.org]
- 20. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 21. mdpi.com [mdpi.com]
- 22. animbiosci.org [animbiosci.org]
- 23. GC-MS characterization and quantification of sterols and cholesterol oxidation products | Semantic Scholar [semanticscholar.org]
Comparative Guide to Co-localization Studies of Levorin A0 and Filipin with Lipid Raft Markers
For Researchers, Scientists, and Drug Development Professionals
Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that play crucial roles in cellular processes such as signal transduction, protein trafficking, and viral entry.[1] The study of these domains often relies on fluorescent probes that specifically bind to their components.
Performance Comparison: Levorin A0 vs. Filipin
Polyene antibiotics, including this compound and Filipin, are known to interact with sterols, a key component of lipid rafts. This interaction forms the basis of their use as lipid raft markers. Filipin is a widely used fluorescent polyene antibiotic that binds specifically to cholesterol and is a standard tool for staining and visualizing cholesterol-rich domains.[2] this compound, also a polyene antibiotic, is expected to exhibit similar cholesterol-binding properties, although specific data on its fluorescence and co-localization characteristics are limited.
Table 1: Quantitative Comparison of this compound and Filipin as Lipid Raft Probes
| Feature | This compound | Filipin III | References |
| Target Molecule | Primarily ergosterol and cholesterol | Primarily cholesterol | [3] |
| Fluorescence | Intrinsic fluorescence | Intrinsic fluorescence | [3] |
| Excitation Max | ~324 nm | 340-380 nm | [4] |
| Emission Max | ~490 nm | 385-470 nm | [4] |
| Reported Co-localization | Data not available | Ganglioside GM1, Caveolin-1, Flotillin-1 | [5][6] |
| Known Perturbations | Can induce membrane permeability | Can disrupt lipid raft structure and function | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible co-localization studies. Below is a standard protocol for Filipin staining, which can be adapted for preliminary studies with this compound.
Protocol: Filipin Staining for Cholesterol-Rich Lipid Rafts
This protocol is adapted from established methods for visualizing cholesterol in cultured cells.[4][7]
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution: 0.05 mg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile coverslips in a culture dish.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted PFA.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the Filipin staining solution for 2 hours at room temperature in the dark. Note: Filipin is light-sensitive.
-
Washing: Gently wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a UV filter (Excitation: 340-380 nm, Emission: 385-470 nm).[7] Note: Filipin photobleaches rapidly, so minimize exposure to the excitation light.
Co-localization with Other Lipid Raft Markers
To confirm the localization of a probe to lipid rafts, it is essential to perform co-localization studies with other known raft markers.
Table 2: Common Lipid Raft Markers for Co-localization Studies
| Marker | Target | Typical Detection Method |
| Cholera Toxin B Subunit (CT-B) | Ganglioside GM1 | Fluorescently-conjugated CT-B |
| Anti-Caveolin-1 Antibody | Caveolin-1 protein | Immunofluorescence |
| Anti-Flotillin-1 Antibody | Flotillin-1 protein | Immunofluorescence |
| GFP-D4 | Plasma membrane cholesterol | GFP fluorescence |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a co-localization study involving a fluorescent probe and a known lipid raft marker.
Caption: Experimental workflow for co-localization of a fluorescent probe with a lipid raft marker.
Signaling Pathways and Lipid Rafts
Lipid rafts serve as platforms for the spatial organization of signaling molecules, thereby regulating various cellular signaling pathways. The co-localization of signaling proteins within these domains is critical for their activation and downstream effects.
Caption: Simplified signaling pathway initiated within a lipid raft.
Conclusion
While Filipin remains the gold standard for fluorescently labeling cholesterol-rich lipid rafts, the potential of this compound as an alternative or complementary probe warrants investigation. Its distinct properties, once characterized, could offer new insights into the structure and function of these important membrane microdomains. Researchers are encouraged to perform direct comparative studies to fully elucidate the utility of this compound in co-localization experiments.
References
- 1. Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nystatin-, mycoheptin- and levorin-induced conductance in the membrane of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. zenodo.org [zenodo.org]
Assessing the Cross-Reactivity of Levorin A0 with Cellular Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Levorin A0 with cellular components, benchmarked against other polyene antibiotics, Amphotericin B and Nystatin. Due to the limited availability of specific experimental data for this compound, this guide draws upon the established knowledge of polyene antibiotics' mechanism of action and cross-reactivity profiles to provide a comprehensive overview for researchers.
Introduction to this compound and Polyene Antibiotic Cross-Reactivity
Levorin is a polyene macrolide antibiotic complex produced by Streptomyces levoris. The complex consists of several components, with this compound being one of the major aromatic heptaenes. Like other polyene antibiotics, Levorin's primary mechanism of action is the formation of pores in the fungal cell membrane. This is achieved through a high affinity for ergosterol, a major sterol component of fungal membranes. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death.
However, the therapeutic utility of polyene antibiotics is often limited by their cross-reactivity with mammalian cells. This off-target effect stems from their ability to also bind to cholesterol, the predominant sterol in mammalian cell membranes. This binding can lead to the formation of pores in host cell membranes, resulting in cytotoxicity and adverse effects such as nephrotoxicity and hemolytic anemia. The degree of cross-reactivity is largely determined by the antibiotic's relative affinity for ergosterol versus cholesterol.
Comparative Analysis of this compound and Other Polyene Antibiotics
This section compares the known or inferred cross-reactivity profiles of this compound with two widely studied polyene antibiotics, Amphotericin B and Nystatin.
| Feature | This compound | Amphotericin B | Nystatin |
| Primary Fungal Target | Ergosterol | Ergosterol | Ergosterol |
| Primary Mammalian Off-Target | Cholesterol | Cholesterol | Cholesterol |
| Reported Mammalian Toxicity | Potential for cytotoxicity and hemolytic activity, similar to other polyenes. An antiandrogenic effect has been observed at high, toxic doses. | High potential for nephrotoxicity and infusion-related reactions. Significant hemolytic activity. | Generally considered more toxic than Amphotericin B when administered systemically, limiting its use primarily to topical applications. Allergic contact dermatitis has been reported.[1][2][3] |
| Relative Ergosterol vs. Cholesterol Affinity | Data not readily available, but as a polyene, it is expected to have a higher affinity for ergosterol than cholesterol. | Higher affinity for ergosterol than cholesterol, but still significant binding to cholesterol, leading to dose-limiting toxicity. | Higher affinity for ergosterol than cholesterol. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound and other antifungal compounds, standardized in vitro assays are essential. The following are detailed protocols for two key experiments: a hemolysis assay to measure red blood cell lysis and a cytotoxicity assay to determine the effect on mammalian cell viability.
Hemolysis Assay
This assay measures the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin.
Objective: To determine the concentration of this compound and comparator compounds that causes 50% hemolysis (HC50).
Materials:
-
Freshly collected human or rat red blood cells (RBCs) with an anticoagulant.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound, Amphotericin B, Nystatin) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Triton X-100 (1% v/v).
-
Negative control: Vehicle (e.g., DMSO in PBS).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Test Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Create a serial dilution of each compound in PBS to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to avoid solvent-induced hemolysis.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of each test compound dilution, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the compound concentration and determine the HC50 value.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Objective: To determine the concentration of this compound and comparator compounds that reduces the viability of a mammalian cell line by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium.
-
Test compounds (this compound, Amphotericin B, Nystatin) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 atmosphere.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measure Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the mechanism of action of polyene antibiotics and the experimental workflows for assessing cross-reactivity.
References
- 1. Concomitant sensitization to inhaled budesonide and oral nystatin presenting as allergic contact stomatitis and systemic allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rare drug allergies: Review on prevalence and test procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cutaneousallergy.org [cutaneousallergy.org]
Validating Cholesterol Staining Methods: A Comparative Guide for Researchers
A critical aspect of cellular and drug development research is the accurate quantification of cholesterol. While fluorescent staining offers spatial localization, biochemical assays provide quantitative bulk measurements. This guide provides a framework for validating a cholesterol staining method, using the polyene antibiotic Levorin A0 as a case study, against a standard biochemical cholesterol assay. Due to the limited specific data on this compound for cholesterol staining, this guide draws parallels with the well-characterized polyene antibiotic, Filipin, and outlines a validation workflow.
Introduction to Cholesterol Quantification Methods
Two primary methodologies are employed for cholesterol analysis in a research setting: fluorescent staining and biochemical assays.
-
Fluorescent Staining: This method utilizes molecules that bind to cholesterol and emit fluorescence, allowing for the visualization of cholesterol distribution within cells and tissues. Polyene antibiotics, such as Filipin and presumably this compound, are a class of such molecules that interact with unesterified cholesterol in cell membranes. This technique is invaluable for understanding the subcellular localization of cholesterol.
-
Biochemical Assays: These assays provide a quantitative measurement of the total cholesterol content within a cell lysate or biological sample. They are typically based on enzymatic reactions that produce a measurable colorimetric or fluorescent signal directly proportional to the cholesterol concentration. These assays are essential for determining absolute cholesterol levels and validating changes observed with staining methods.
Comparative Analysis: this compound Staining vs. Biochemical Assay
| Feature | This compound Staining (Hypothetical) | Biochemical Cholesterol Assay (e.g., Amplex Red) |
| Principle | Binding of the polyene antibiotic this compound to unesterified cholesterol in cell membranes, leading to fluorescence. | Enzymatic oxidation of cholesterol, producing hydrogen peroxide, which reacts with a probe (e.g., Amplex Red) to generate a fluorescent product. |
| Data Output | Qualitative/Semi-quantitative (fluorescence intensity), spatial distribution of cholesterol. | Quantitative (absolute cholesterol concentration, e.g., µg/mL). |
| Sample Type | Fixed cells or tissue sections. | Cell lysates, plasma, serum, tissue homogenates. |
| Throughput | Lower throughput, requires microscopy and image analysis. | Higher throughput, amenable to microplate-based assays. |
| Advantages | Provides spatial information on cholesterol localization. | Highly sensitive and quantitative. Can distinguish between free and esterified cholesterol. |
| Limitations | Prone to photobleaching, potential for artifacts, less quantitative. Based on the behavior of similar compounds like Filipin, it may not be suitable for live-cell imaging. | Provides no spatial information (bulk measurement). |
Experimental Protocols
Hypothetical this compound Staining Protocol for Cellular Cholesterol
This protocol is based on established methods for Filipin staining, a structurally related polyene antibiotic, due to the lack of a standardized protocol for this compound.
Materials:
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a fresh working solution of this compound at a final concentration of 50 µg/mL in PBS. Protect the solution from light.
-
Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a UV excitation filter (around 340-380 nm) and an emission filter (around 385-470 nm).
-
Note: Polyene antibiotic fluorescence is susceptible to photobleaching, so minimize light exposure.
-
Biochemical Cholesterol Assay Protocol (Amplex Red-Based)
Materials:
-
Amplex® Red Cholesterol Assay Kit (or similar)
-
Cell lysis buffer
-
Microplate reader capable of fluorescence detection
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Reaction:
-
Prepare a cholesterol standard curve according to the kit manufacturer's instructions.
-
Add a small volume of the cell lysate and standards to separate wells of a 96-well plate.
-
Prepare the reaction cocktail containing cholesterol oxidase, cholesterol esterase (for total cholesterol), horseradish peroxidase, and Amplex Red reagent in reaction buffer.
-
Add the reaction cocktail to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cholesterol control) from all readings.
-
Generate a standard curve by plotting the fluorescence values of the standards against their known concentrations.
-
Determine the cholesterol concentration in the samples from the standard curve and normalize to the protein concentration.
-
Validation Workflow
A key step in employing a new staining method is to validate its results against a reliable quantitative method. The following workflow illustrates this process.
Caption: Workflow for validating a fluorescent cholesterol stain against a biochemical assay.
Conclusion
Validating a qualitative or semi-quantitative staining method like this compound with a robust quantitative biochemical assay is crucial for the accurate interpretation of cellular cholesterol studies. While this compound is not as extensively characterized as other polyene antibiotics like Filipin for cholesterol staining, a systematic validation approach as outlined in this guide can establish its utility and limitations. By correlating the fluorescence intensity from staining with the absolute cholesterol concentrations from a biochemical assay, researchers can confidently use this compound to investigate the spatial dynamics of cholesterol in their experimental models.
Spectral Compatibility of Levorin A0 with Other Fluorescent Dyes for Multi-Color Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of the polyene antibiotic Levorin A0 and its compatibility with commonly used fluorescent dyes for multi-color imaging applications. Due to the limited availability of direct fluorescence spectroscopy data for this compound, its spectral characteristics have been estimated based on structurally similar polyene antibiotics, such as Candicidin D, which has been shown to be structurally identical to Levorin A2.
Estimated Spectral Properties of this compound
This compound belongs to the polyene macrolide group of antibiotics. These molecules are characterized by a series of conjugated double bonds which are responsible for their UV-visible absorption and fluorescence. Based on the UV absorption maxima of the closely related compound Candicidin D (344, 364, 384, and 408 nm), the optimal excitation for this compound is presumed to be in the near-UV to blue region of the spectrum, with an expected emission in the blue-green range.
Disclaimer: The spectral data for this compound presented in this guide are estimations and should be experimentally verified for precise multi-color panel design.
Comparative Spectral Data of Fluorescent Dyes
For effective multi-color imaging, it is crucial to select fluorescent dyes with minimal spectral overlap with this compound. Below is a table summarizing the spectral properties of this compound (estimated) and a selection of commonly used fluorescent dyes that cover a broad range of the visible spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| This compound (Estimated) | ~380 - 410 | ~450 - 520 | N/A | N/A |
| DAPI | 358[][2] | 461[][2][3] | 0.92 (bound to DNA)[4] | 27,000[4] |
| Alexa Fluor 488 | 495 - 499[5][6] | 519 - 520[5][6] | 0.92 | >65,000[6] |
| Rhodamine B | 546[7] | 567[7] | ~0.31-0.70 | ~106,000 |
| Cy5 | 649 - 651[8][9][10] | 667 - 670[8][9][10] | 0.27[9] | 250,000[9] |
Experimental Protocol for Assessing Spectral Compatibility
To experimentally determine the spectral compatibility of this compound with other fluorescent dyes, the following protocol for spectral imaging and linear unmixing can be employed.
Objective: To measure the emission spectrum of this compound in the experimental system and assess its spectral overlap with other fluorophores.
Materials:
-
Microscope equipped with a spectral detector (e.g., a 32-channel GaAsP detector).
-
Light source with tunable excitation or a selection of laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm).
-
Samples stained with this compound only.
-
Samples stained with the other fluorescent dye(s) of interest only.
-
A sample stained with both this compound and the other dye(s).
-
Unstained control sample (for autofluorescence measurement).
-
Image analysis software capable of spectral unmixing (e.g., ZEN Blue, LAS X, or ImageJ/Fiji with appropriate plugins).
Methodology:
-
Reference Spectra Acquisition: a. Prepare a slide with a sample stained only with this compound. b. Excite the sample using a wavelength in the estimated excitation range (e.g., 405 nm laser). c. Acquire a lambda stack (a series of images at different emission wavelengths) covering the expected emission range of this compound and the other dyes in the panel. d. From the lambda stack, generate the reference emission spectrum for this compound. e. Repeat steps 1a-1d for each of the other fluorescent dyes to be used in the multi-color panel, using their respective optimal excitation wavelengths. f. Acquire a lambda stack from an unstained sample to generate a reference spectrum for autofluorescence.
-
Multi-Color Image Acquisition: a. Prepare a slide with the sample co-stained with this compound and the other fluorescent dyes. b. Sequentially excite the sample with the respective laser lines for each fluorophore and acquire a lambda stack for each excitation. This helps to minimize cross-excitation.[11]
-
Spectral Unmixing: a. Open the lambda stack from the co-stained sample in the image analysis software. b. Use the linear unmixing algorithm within the software. c. Provide the reference spectra for this compound, each of the other dyes, and autofluorescence to the algorithm. d. The software will then calculate the contribution of each fluorophore to the mixed signal in each pixel, generating separate images for each channel.
-
Analysis of Spectral Overlap: a. Visually inspect the unmixed images for any residual bleed-through. b. Quantify the signal-to-noise ratio for each channel. c. Analyze the degree of spectral overlap by examining the reference spectra. Significant overlap may require the use of dyes with narrower emission spectra or more advanced unmixing algorithms.[12][13]
Visualizing Experimental and Logical Workflows
References
- 2. DAPI - Wikipedia [en.wikipedia.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 8. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 11. ZEISS Microscopy Online Campus | Introduction to Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 12. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 13. MyScope [myscope.training]
Safety Operating Guide
Essential Safety and Disposal Procedures for Levorin A0
Date of Compilation: 2025-11-07
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Levorin A0. As a polyene macrolide antifungal agent, this compound requires careful handling and disposal to ensure personnel safety and environmental protection. The following procedures are based on general best practices for the disposal of pharmacologically active and potentially hazardous chemicals in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to be worn at all times. |
| Respiratory Protection | A risk assessment should determine the need for respiratory protection. If aerosols may be generated, a properly fitted respirator is necessary. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental exposure, rinse the affected area immediately with copious amounts of water and seek medical advice.
II. Step-by-Step Disposal Protocol
The disposal of this compound and associated contaminated materials must be conducted in compliance with local, state, and federal regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
All items that have come into direct contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered hazardous waste.
-
-
Containerization:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
For liquid waste containing this compound, use a designated, sealed, and shatter-resistant container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible materials.
-
-
Final Disposal:
III. Decontamination of Labware
Reusable labware that has been in contact with this compound must be decontaminated prior to washing.
-
Initial Rinse: Rinse the labware with a suitable solvent that will solubilize this compound. The rinseate must be collected and disposed of as hazardous waste.
-
Washing: After the initial decontamination rinse, the labware can be washed using standard laboratory detergents.
-
Final Rinse: Thoroughly rinse with deionized water.
IV. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent unauthorized entry.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill has generated dust or aerosols.
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Clean-up: Carefully collect the spilled material and absorbent using non-sparking tools. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after the clean-up is complete.
V. Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
